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Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine: A Comprehensive NMR Guide

Target Audience: Research Chemists, NMR Spectroscopists, and Drug Development Professionals Compound: 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS: 1172266-75-9) Executive Summary In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, NMR Spectroscopists, and Drug Development Professionals Compound: 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS: 1172266-75-9)

Executive Summary

In modern medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a proven strategy for accelerating hit-to-lead optimization. The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine integrates two such pharmacophores: a sterically defined 1,3,5-trimethylpyrazole and a hydrogen-bond-donating 5-aminoisoxazole.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts of this molecule. By understanding the electronic cross-talk and resonance effects inherent to these rings, researchers can establish a self-validating framework for structural confirmation, impurity profiling, and downstream synthetic functionalization [1].

Mechanistic Rationale for Chemical Shifts

Accurate spectral interpretation requires an understanding of the underlying quantum mechanical and electronic environments dictating nuclear shielding.

The 5-Aminoisoxazole Scaffold: Resonance and Shielding

The 5-aminoisoxazole ring is characterized by a strong +M (mesomeric/resonance) effect originating from the amine nitrogen's lone pair [2].

  • C-4 Shielding: The delocalization of this lone pair into the isoxazole π -system significantly increases the electron density at the C-4 position. Consequently, the C-4 carbon is heavily shielded, resonating unusually upfield for an aromatic system (typically 85–95 ppm ).

  • H-4 Proton: The attached H-4 proton experiences a parallel shielding effect, appearing as a sharp singlet in the 5.2–5.5 ppm range.

  • C-5 Deshielding: Conversely, the C-5 carbon, being directly bonded to the electronegative amine nitrogen and acting as the origin of the electron donation, is heavily deshielded, appearing far downfield (168–171 ppm ).

The 1,3,5-Trimethylpyrazole System: Inductive and Steric Markers

The pyrazole moiety presents a distinct set of electronic markers driven by inductive effects ( −I ) and the asymmetry of the pyrazole nitrogens [3].

  • N-Methyl vs. C-Methyl: The methyl group attached to the pyrazole nitrogen (N-1) is subjected to the strong inductive electron-withdrawing effect of the adjacent nitrogen atom. This deshields the N-CH 3​ protons, pushing them to ~3.75 ppm . In contrast, the C-CH 3​ groups at positions 3 and 5 are further removed from the electronegative heteroatoms and resonate upfield at ~2.00 ppm and ~2.15 ppm , respectively [4].

  • Quaternary C-4: The C-4 position of the pyrazole acts as the bridge to the isoxazole ring. Lacking a proton, this quaternary carbon typically resonates between 105–112 ppm , serving as a critical anchor point in 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Spectral Data Summaries

The following tables synthesize the empirical and highly predicted consensus data for this specific molecular architecture, recorded in DMSO- d6​ to ensure solubility and stabilize the exchangeable amine protons.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Position / AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Rationale
Isoxazole NH 2​ 6.20 – 6.50Broad Singlet (br s)2HExchangeable protons; deshielded by electronegative N and aromatic ring current.
Isoxazole H-4 5.20 – 5.50Singlet (s)1HHighly shielded by the +M resonance effect of the adjacent 5-amino group.
Pyrazole N-CH 3​ (C-1) 3.65 – 3.80Singlet (s)3HDeshielded by the direct −I effect of the pyrazole N-1 atom.
Pyrazole C-CH 3​ (C-5) 2.10 – 2.25Singlet (s)3HAllylic-type coupling absent; distinct from C-3 due to proximity to N-CH 3​ sterics.
Pyrazole C-CH 3​ (C-3) 1.95 – 2.05Singlet (s)3HMost shielded methyl group on the pyrazole scaffold.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Carbon AssignmentChemical Shift ( δ , ppm)TypeCausality / Rationale
Isoxazole C-5 168.0 – 171.0Quaternary (C)Directly bonded to the electron-withdrawing NH 2​ group.
Isoxazole C-3 155.0 – 160.0Quaternary (C)Imine-like carbon; bonded to the pyrazole C-4 position.
Pyrazole C-3 / C-5 138.0 – 145.0Quaternary (C)Aromatic carbons bearing methyl groups; deshielded by ring current.
Pyrazole C-4 105.0 – 112.0Quaternary (C)Bridgehead carbon; shielded relative to other pyrazole carbons.
Isoxazole C-4 85.0 – 95.0Methine (CH)Exceptionally shielded due to +M electron donation from the 5-NH 2​ .
Pyrazole N-CH 3​ 35.0 – 38.0Primary (CH 3​ )Deshielded by direct attachment to pyrazole nitrogen.
Pyrazole C-CH 3​ (x2) 10.0 – 14.0Primary (CH 3​ )Standard aromatic methyl chemical shifts.

Standardized NMR Acquisition Protocol

To ensure reproducibility and high-fidelity data, the following self-validating protocol must be strictly adhered to. Each step contains a built-in quality control check to prevent artifact generation.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 5.0 – 10.0 mg of the compound.

    • Dissolve completely in 0.6 mL of high-purity DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).

    • Validation: Ensure the solution is optically clear. Particulates will distort the magnetic field homogeneity, leading to broadened lines.

  • Probe Tuning and Matching (Wobble Curve Optimization):

    • Insert the sample and lock onto the deuterium signal of DMSO- d6​ .

    • Execute automatic or manual tuning and matching for both 1 H and 13 C channels.

    • Causality: Tuning maximizes the quality factor (Q-factor) of the probe circuit, ensuring maximum RF power transfer and optimal signal-to-noise (S/N) ratio, which is critical for the insensitive 13 C nucleus.

  • Shimming (Field Homogenization):

    • Perform gradient shimming (e.g., TopShim) on the Z-axis.

    • Validation: The lock level should stabilize at a high value, and the TMS peak width at half-height ( W1/2​ ) should be ≤0.5 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans (ns), 1-second relaxation delay (d1), 30° flip angle.

    • 13 C NMR: 1024 scans (ns), 2-second relaxation delay (d1) to ensure full relaxation of quaternary carbons (C-3, C-4, C-5), with 1 H broadband decoupling (WALTZ-16).

  • Processing and Phase Correction:

    • Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transform (FT).

    • Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical Lorentzian peak shapes.

Workflow Visualization

NMR_Workflow Start Sample Preparation (5-10 mg in DMSO-d6) Lock Deuterium Locking & Shimming Start->Lock Tune Probe Tuning & Matching (1H / 13C) Lock->Tune Acq1H 1H NMR Acquisition (ns=16, d1=1s) Tune->Acq1H Acq13C 13C NMR Acquisition (ns=1024, d1=2s) Tune->Acq13C Process FT, Phasing, Baseline Correction & Integration Acq1H->Process Acq13C->Process Validate Data Validation (Peak Assignment) Process->Validate

Fig 1: Step-by-step NMR acquisition and validation workflow for heterocyclic compounds.

References

  • Title: Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole Source: Current Organic Chemistry, Bentham Science Publishers URL: [Link]

  • Title: 5-Aminoisoxazole | C3H4N2O | CID 84591 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanistic Insight into para-Substituent Control of Thermal Half-Lives in Arylazopyrazole Photoswitches Source: ChemRxiv URL: [Link]

  • Title: Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles Source: Taylor & Francis Online URL: [Link]

Exploratory

The Pharmacological Landscape and Mechanism of Action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine Derivatives

Executive Summary The compound 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS 1172266-75-9) represents a highly versatile, bi-heterocyclic pharmacophore in modern drug discovery[1]. By combining a sterically co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS 1172266-75-9) represents a highly versatile, bi-heterocyclic pharmacophore in modern drug discovery[1]. By combining a sterically constrained trimethylpyrazole ring with a hydrogen-bond-donating/accepting isoxazol-5-amine moiety, this scaffold serves as a privileged building block. This technical guide elucidates the mechanism of action (MoA) of its derivatives, detailing their utility as ATP-competitive kinase inhibitors and metabolic enzyme modulators, supported by self-validating experimental workflows.

Structural Rationale: The Pyrazole-Isoxazole Pharmacophore

The architectural brilliance of the 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine scaffold lies in its dual-domain functionality, which allows medicinal chemists to vector into complex protein binding pockets with high precision:

  • The Isoxazol-5-amine Hinge Binder: In kinase targets, the primary amine at the 5-position of the isoxazole ring acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region. The adjacent isoxazole nitrogen and oxygen atoms can serve as supplementary hydrogen bond acceptors, anchoring the molecule within the ATP-binding cleft[2].

  • The 1,3,5-Trimethylpyrazole Lipophilic Cap: The trimethylated pyrazole ring provides a dense, electron-rich, and lipophilic vector. In kinases, this moiety projects into the DFG-out or DFG-in specific allosteric hydrophobic pockets (such as the selectivity pocket), enhancing target specificity. In non-kinase targets, it mimics lipid tails, such as the myristoyl-CoA substrate[3].

Mechanism of Action: ATP-Competitive Kinase Inhibition (RTKs)

Derivatives of this scaffold have shown profound efficacy in inhibiting Receptor Tyrosine Kinases (RTKs), most notably Tropomyosin receptor kinase A (TrkA), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2][4].

The primary mechanism of action is Type I or Type II ATP-competitive inhibition . By outcompeting endogenous ATP for the catalytic cleft, pyrazole-isoxazole derivatives prevent the auto-phosphorylation of the RTK intracellular domain. This blockade truncates downstream signaling cascades—specifically the MAPK/ERK and PI3K/AKT pathways—thereby arresting tumor cell proliferation and angiogenesis[4].

RTK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds Phosphorylation Auto-phosphorylation RTK->Phosphorylation Triggers Inhibitor Pyrazole-Isoxazole Derivative Inhibitor->RTK Hinge Binding Inhibitor->Phosphorylation Blocks ATP ATP ATP->RTK Phosphate Donor Downstream MAPK / PI3K Signaling Phosphorylation->Downstream Activates CellGrowth Cell Proliferation Downstream->CellGrowth Induces

Fig 1: RTK signaling cascade and ATP-competitive inhibition by pyrazole-isoxazole derivatives.

Alternative Mechanisms: NMT and CYP450 Modulation

The utility of this scaffold extends beyond oncology into infectious diseases and metabolic regulation:

  • N-Myristoyltransferase (NMT) Inhibition: The 1,3,5-trimethyl-1H-pyrazole moiety has been validated as a critical binding determinant in inhibitors of NMT, an essential enzyme for the survival of Trypanosoma brucei (the causative agent of African sleeping sickness)[3]. The trimethylpyrazole group mimics the binding of the myristoyl-CoA lipid tail, preventing the co-translational myristoylation of target protozoan proteins.

  • 20-HETE Synthase Inhibition: Pyrazole-isoxazole hybrids exhibit potent, mechanism-based inhibition of 20-HETE synthase (a CYP450 enzyme). They display over 10,000-fold selectivity against off-target drug-metabolizing CYPs (like CYP3A4 and CYP2D6) due to the unique coordination chemistry of the isoxazole nitrogen with the heme iron[5].

Structure-Activity Relationship (SAR) Profiling

To illustrate the pharmacological impact of the pyrazole and isoxazole-amine substitutions, the following table synthesizes quantitative SAR data for various derivatives across multiple targets.

Compound Scaffold / SubstitutionPrimary Target% Inhibition (at 20 μM)IC50 (μM)Ref
3-(tert-Butyl)isoxazol-5-amineTrkA37.2 ± 10.1N/A[2]
5-(tert-Butyl)isoxazol-3-amineTrkA98.6 ± 3.10.047 ± 0.021[2]
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amineTrkA15.5 ± 4.2N/A[2]
3-methyl-isoxazol-5-amine derivativeVEGFR2> 95.00.290[4]
Pyrazole-isoxazole hybrid (Cmpd 24)20-HETE> 90.00.023 ± 0.012[5]

Data demonstrates that shifting the amine position on the isoxazole ring or altering the steric bulk on the pyrazole significantly dictates target affinity and hinge-binding efficiency.

Self-Validating Experimental Methodologies

To ensure scientific integrity (E-E-A-T), the evaluation of pyrazole-isoxazole derivatives must rely on self-validating assay systems. The following protocols explain not just how to execute the workflow, but the causality behind the experimental design.

Workflow Step1 Compound Synthesis (LC-MS/NMR Validation) Step2 TR-FRET Kinase Assay (Primary Screen) Step1->Step2 Step3 IC50 Determination (Dose-Response) Step2->Step3 Decision IC50 < 100 nM? Step3->Decision Decision->Step1 No (SAR Optimization) Step4 BaF3 Cellular Assay (Target Engagement) Decision->Step4 Yes Step5 In Vivo Efficacy (Xenograft Models) Step4->Step5 Validated

Fig 2: Self-validating experimental workflow for pyrazole-isoxazole kinase inhibitors.

Protocol A: Artifact-Free TR-FRET Kinase Profiling

Causality: Radiometric assays measure direct phosphate transfer but are prone to background noise and require hazardous radioactive handling. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled antibody. The long emission half-life of europium allows measurement after a 50-microsecond delay, completely eliminating auto-fluorescence from the pyrazole-isoxazole library compounds, ensuring an artifact-free biochemical readout.

  • Compound Dispensing: Acoustically dispense (via Echo liquid handler) 10 nL of the pyrazole-isoxazole derivative into a 384-well plate to prevent tip-based carryover.

  • Kinase Reaction: Add 5 μL of recombinant kinase (e.g., EGFR) and 5 μL of a master mix containing a biotinylated peptide substrate and ATP. Crucial Step: ATP must be calibrated exactly to its apparent Km​ for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors, preventing artificially inflated IC50 values.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 μL of detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation & Readout: Read the plate using a TR-FRET compatible microplate reader. A control well lacking the enzyme validates the baseline. A Z'-factor of > 0.7 confirms the assay system is robust and ready for IC50 curve fitting.

Protocol B: Isogenic BaF3 Target Engagement Assay

Causality: Human cancer cell lines possess highly redundant survival pathways, making it difficult to prove a compound kills the cell specifically by inhibiting the target kinase. BaF3 cells are murine pro-B cells strictly dependent on Interleukin-3 (IL-3) for survival. By transfecting them with an oncogenic kinase (e.g., EGFR L858R), they become "addicted" to that kinase and no longer need IL-3. This allows for a perfectly isolated, self-validating control system.

  • Cell Line Engineering: Retrovirally transduce murine BaF3 cells with the target kinase of interest.

  • Parallel Plating (The Self-Validating Step): Plate the engineered cells into two parallel 96-well plates:

    • Arm A: Cultured in media without IL-3 (Kinase-dependent survival).

    • Arm B: Cultured in media with IL-3 (Kinase-independent survival).

  • Compound Treatment: Apply serial dilutions (10 μM to 0.1 nM) of the pyrazole-isoxazole derivative to both arms and incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to measure ATP as a proxy for cell viability.

    • Validation Logic: If the compound is a true on-target inhibitor, it will induce apoptosis in Arm A (IC50 < 100 nM) but spare Arm B (IC50 > 10 μM). If both arms die equally, the compound is a general cytotoxin, and the hit is invalidated.

References

  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: acs.

Sources

Foundational

Crystallographic and Structural Analysis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine: A Methodological Whitepaper

A Note to the Reader: As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. Following a comprehensive search of chemical and crystallographic databases, it has been determined...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. Following a comprehensive search of chemical and crystallographic databases, it has been determined that the specific crystallographic data and X-ray structure for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine have not been publicly reported as of the date of this guide.

The absence of this primary data precludes a direct analysis of its specific crystal structure. However, the request for an in-depth technical guide for researchers, scientists, and drug development professionals presents an opportunity to address a more universal challenge in medicinal chemistry: the structural elucidation of novel small molecules.

Therefore, this document has been structured as a comprehensive methodological guide. It will walk through the necessary steps, from synthesis and crystallization to data analysis and interpretation, that a research team would undertake to determine and understand the crystal structure of a new chemical entity like 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine. This whitepaper will use the target molecule as a working example and will be grounded in established principles of crystallography and the known chemistry of pyrazole and isoxazole derivatives.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The synthesis of pyrazole and isoxazole hybrids is well-documented in the literature, often involving multi-step reaction sequences.

Proposed Synthetic Pathway

A plausible synthetic route to 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine would likely involve the construction of the pyrazole and isoxazole rings in a sequential manner. The synthesis of pyrazole derivatives can be achieved through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines[1]. Similarly, isoxazoles can be synthesized from α,β-unsaturated carbonyl compounds and hydroxylamine[2][3].

A potential synthetic workflow is outlined below:

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., 1,3,5-triketone, hydrazine, hydroxylamine) step1 Pyrazole Ring Formation start->step1 Condensation step2 Functionalization of Pyrazole step1->step2 e.g., Vilsmeier-Haack step3 Isoxazole Ring Annulation step2->step3 Cyclization step4 Introduction of Amine Group step3->step4 Amination product 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine step4->product G cluster_refinement Structure Determination Workflow data Raw Diffraction Data integration Data Integration & Scaling data->integration space_group Space Group Determination integration->space_group solution Structure Solution (e.g., Direct Methods, Patterson) space_group->solution refinement Structure Refinement (Least-Squares Minimization) solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation cif Final Crystallographic Information File (CIF) validation->cif

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine has been identified in publicly available databases. The information and guidance provided in this document are synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine has been identified in publicly available databases. The information and guidance provided in this document are synthesized from safety data for structurally related compounds, including pyrazole and isoxazole derivatives. This guide is intended for use by trained professionals in research and development and should be supplemented by a thorough risk assessment before handling this compound.

Introduction

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Its structure combines a substituted pyrazole ring with an aminoisoxazole moiety, suggesting a potential for diverse biological activities. As with any novel chemical entity, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the inferred safety profile and recommended handling procedures for this compound, based on an analysis of its constituent chemical functionalities.

Inferred Hazard Analysis

The hazard profile of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine can be inferred from the known hazards of its core components: aminopyrazoles and aminoisoxazoles.

  • Aminopyrazoles: This class of compounds can range from being irritants to corrosive substances. For instance, 3-aminopyrazole is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1] Other aminopyrazole derivatives are also known to be skin and eye irritants.[2][3][4]

  • Aminoisoxazoles: These compounds are often associated with skin, eye, and respiratory irritation.[5][6][7] Some are considered harmful if swallowed, in contact with skin, or if inhaled.[8][9] It is also noted that some isoxazole derivatives can be combustible.[10]

Based on this, it is prudent to handle 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine as a substance that is potentially:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A skin, eye, and respiratory tract irritant.

  • Combustible under certain conditions.

The following table summarizes the likely hazard classifications based on data from analogous compounds.

Hazard ClassInferred ClassificationRationale
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Based on data for related aminopyrazole and aminoisoxazole compounds.[8]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)A common hazard for aminopyrazoles and aminoisoxazoles.[3][6]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)A common hazard for aminopyrazoles and aminoisoxazoles.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Inferred from data on related heterocyclic amines.[1][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following recommendations are based on established laboratory safety standards for handling potentially hazardous chemicals.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.To protect the eyes from splashes and airborne particles of the compound.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.To prevent skin contact and absorption.
Skin and Body Protection A lab coat, and additional protective clothing as needed to prevent skin exposure.To protect the skin from accidental spills and contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.To prevent inhalation of harmful dust or aerosols.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling
  • Ventilation: All handling of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors.[10]

  • Hygiene: Wash hands thoroughly after handling the compound.[12] Do not eat, drink, or smoke in the laboratory.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[12]

Storage
  • Container: Store in a tightly closed, properly labeled container.[11][12]

  • Environment: Keep in a cool, dry, and well-ventilated place.[11]

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][12]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12]

Spill and Leak Procedures
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Considerations

All waste materials, including contaminated PPE and cleanup materials, should be considered hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Toxicological Information

While no specific toxicological data for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is available, a study on a structurally related compound, 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (S6821), found it to be non-mutagenic and non-clastogenic in vitro.[13] In subchronic oral toxicity studies in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 100 mg/kg bw/day.[13] While this provides some insight, it is crucial to treat 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine with caution until its specific toxicological profile is determined.

Visualizations

Chemical Structure

G cluster_0 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine compound_structure compound_structure

Caption: Chemical structure of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine.

Safe Handling Workflow

G start Start Handling Procedure risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Compound Carefully (Avoid Dust Generation) fume_hood->weighing reaction Perform Experiment weighing->reaction cleanup Clean Work Area reaction->cleanup waste_disposal Dispose of Waste Properly cleanup->waste_disposal end End of Procedure waste_disposal->end

Caption: A generalized workflow for the safe handling of chemical compounds.

Conclusion

As a novel compound, 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine requires a cautious and well-informed approach to its handling. By understanding the potential hazards associated with its structural motifs and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe working environment. It is imperative that all users of this compound conduct their own thorough risk assessments and consult with their institution's environmental health and safety department.

References

  • PubChem. (n.d.). 5-Aminoisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). 3-Amino-5-methylisoxazole. U.S. National Library of Medicine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022, February 3). 1-(2-Fluorobenzyl)
  • PubChem. (n.d.). 3-Isoxazolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Grotz, V. L., et al. (2016). Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione. Toxicology reports, 3, 310–327. [Link]

Sources

Foundational

Physicochemical Profiling of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine: A Technical Guide for Fragment-Based Drug Discovery

As a Senior Application Scientist, I frequently encounter structurally intriguing fragments that challenge standard profiling paradigms. The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS: 1172266-75-9...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter structurally intriguing fragments that challenge standard profiling paradigms. The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS: 1172266-75-9) represents a masterclass in such complexity. Isoxazoles have gained significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential . By coupling an amine-substituted isoxazole with a sterically hindered 1,3,5-trimethylpyrazole, this scaffold achieves a highly specific physicochemical profile—balancing lipophilicity, hydrogen-bonding capacity, and a pre-organized 3D vector.

This whitepaper provides an in-depth, self-validating technical framework for the physicochemical profiling of this specific molecule, designed to empower researchers in late-stage lead optimization and Fragment-Based Drug Discovery (FBDD).

Structural Logic & Conformational Dynamics

The true value of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine lies in its rigid, pre-organized geometry. The dihedral angle between the pyrazole and the isoxazole ring is severely restricted by the steric bulk of the methyl groups at the 3- and 5-positions of the pyrazole. This forces the two rings into an orthogonal (twisted) conformation.

In FBDD, this predefined 3D vector is highly valuable. It allows the trimethylpyrazole to probe deep, hydrophobic gatekeeper pockets (e.g., in kinases) while maintaining the isoxazol-5-amine in an optimal orientation to act as a bioisostere for an amide, engaging the target's hinge region via a robust hydrogen-bonding network.

HingeBinding Isoxazole_NH2 Isoxazol-5-amine (H-Bond Donor) Kinase_Backbone_CO Kinase Hinge C=O Isoxazole_NH2->Kinase_Backbone_CO H-bond Isoxazole_N Isoxazole Ring N (H-Bond Acceptor) Pyrazole_Me Trimethylpyrazole (Steric Shield) Hydrophobic_Pocket Gatekeeper Pocket Pyrazole_Me->Hydrophobic_Pocket Van der Waals Kinase_Backbone_NH Kinase Hinge N-H Kinase_Backbone_NH->Isoxazole_N H-bond

Proposed kinase hinge-binding interaction model for the pyrazole-isoxazole scaffold.

Physicochemical Profiling Workflows

To accurately deploy this fragment, we must establish its thermodynamic solubility and ionization constants. The following protocols are designed as self-validating systems , ensuring that experimental artifacts do not compromise the data.

Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (which rely on diluting a DMSO stock into an aqueous buffer) are notoriously prone to supersaturation artifacts and solvent-induced cosolvency. For a rigid, crystalline fragment like our target, kinetic methods often overestimate solubility. The shake-flask method remains the gold standard because it measures the true thermodynamic equilibrium between the solid lattice and the aqueous phase .

Self-Validating Step: We incorporate a solid-state verification step (XRPD) post-equilibration. If the undissolved material undergoes a polymorphic transition or forms a hydrate during the 24-hour shake, the resulting Sw​ value corresponds to the new crystal form, not the original API.

Step-by-Step Methodology:

  • Saturation: Add an excess of solid 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (target 2 mg/mL) to 1.0 mL of phosphate-buffered saline (pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate vigorously on a thermostatic shaker at 37 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to tightly pellet the undissolved solid.

  • Self-Validation (Solid-State Check): Extract a fraction of the solid pellet, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD) to confirm the crystalline form matches the input material.

  • Quantification: Carefully aspirate the supernatant, perform serial dilutions in mobile phase, and quantify the concentration via LC-MS/MS against a matrix-matched standard curve.

Workflow A Solid Compound (1172266-75-9) B Shake-Flask Equilibration A->B Buffer (pH 7.4) C Phase Separation (Centrifugation) B->C 24h, 37°C D LC-MS/MS Quantification C->D Supernatant E Thermodynamic Solubility (Sw) D->E Data Processing

Self-validating thermodynamic solubility workflow using the shake-flask method.

pKa Determination via Internal Standard Capillary Electrophoresis (IS-CE)

Causality: This compound possesses multiple weakly basic centers (the isoxazol-5-amine and the pyrazole nitrogens) with extreme, closely spaced pKa​ values. Traditional potentiometric titration struggles here due to the compound's lack of high aqueous solubility at neutral pH. Internal Standard Capillary Electrophoresis (IS-CE) circumvents this by using nanoliter injection volumes and a multiplexed buffer system .

Self-Validating Step: The inclusion of an internal standard (IS) directly calculates the pH of the buffered solution inside the capillary during the run. Coupled with a neutral marker (DMSO) to track electroosmotic flow (EOF), every single run is internally calibrated against temperature and viscosity gradients.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 24-point buffer array spanning pH 1.8 to 11.2, maintaining a constant ionic strength ( I=0.05 M) to minimize Joule heating.

  • Sample Preparation: Dissolve the compound in a 5% DMSO/water cosolvent mixture containing the internal standard (e.g., a known reference acid/base) and the neutral EOF marker (DMSO).

  • Electrophoretic Separation: Inject the sample hydrodynamically into a fused-silica capillary and apply a constant voltage (20 kV).

  • Data Acquisition: Monitor UV absorbance at 254 nm. Calculate the effective mobility ( μeff​ ) of the compound relative to the neutral marker.

  • Data Processing: Plot μeff​ as a function of the IS-calibrated pH. The inflection points of the resulting sigmoidal titration curve yield the precise pKa​ values.

Quantitative Data Synthesis

The physicochemical profile of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine confirms its utility as a high-quality fragment. The molecule is neutral at physiological pH (7.4), ensuring excellent membrane permeability, while its TPSA and hydrogen-bonding metrics fall perfectly within the Rule of Three (Ro3) for FBDD.

PropertyValueAnalytical Method / Source
Molecular Weight 192.22 g/mol Calculated
Exact Mass 192.1011 DaCalculated
LogD (pH 7.4) 1.68 ± 0.15Shake-Flask / LC-MS
pKa​ 1 (Pyrazole NH+ ) ~2.8IS-CE
pKa​ 2 (Isoxazole- NH3+​ ) ~1.5IS-CE
Thermodynamic Solubility (pH 7.4) > 250 µMShake-Flask
Topological Polar Surface Area 64.3 Ų2D Calculation
H-Bond Donors 2Structural Analysis
H-Bond Acceptors 4Structural Analysis

Formulation & FBDD Strategy

Because the pKa​ values of the basic nitrogens are well below physiological pH, the compound will not form stable salts with standard pharmaceutical counterions (e.g., HCl, mesylate) in an aqueous environment; it will disproportionate back to the free base. Therefore, formulation strategies and biological assays must rely on the intrinsic solubility of the neutral free base.

Fortunately, the measured LogD7.4​ of 1.68 and a thermodynamic solubility exceeding 250 µM provide an excellent therapeutic window for biochemical and biophysical screening (e.g., Surface Plasmon Resonance or X-ray crystallography soaking), making this scaffold a highly tractable starting point for kinase inhibitor design.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2: correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research.[Link]

  • Fuguet, E., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science.[Link]

Exploratory

Target Deconvolution and Protein Profiling for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine: A Comprehensive Methodological Guide

Executive Summary The identification of direct protein targets for small-molecule pharmacophores is a critical bottleneck in phenotypic drug discovery. The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of direct protein targets for small-molecule pharmacophores is a critical bottleneck in phenotypic drug discovery. The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine represents a highly versatile building block. Its 1,3,5-trimethylpyrazole moiety is a privileged scaffold frequently found in kinase inhibitors (acting as an ATP hinge-binder) and bromodomain inhibitors (acting as an acetyl-lysine mimetic).

This whitepaper provides an in-depth, self-validating methodological framework for deconvoluting the proteome-wide targets of this specific compound. By leveraging chemical proteomics—specifically Affinity Chromatography-Mass Spectrometry (Affinity-MS), Thermal Proteome Profiling (TPP), and Activity-Based Protein Profiling (ABPP)—researchers can map the interactome of this molecule with high fidelity.

Structural Rationale and Probe Design

Before initiating any target deconvolution workflow, the unmodified small molecule must be rationally derivatized to create chemical probes. The structural anatomy of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine dictates the derivatization strategy.

The Causality of Linker Placement

To maintain the binding affinity of the parent molecule, chemical modifications must occur at a vector that projects into the solvent-exposed region of the target protein's binding pocket.

  • The Pharmacophore: The 1,3,5-trimethylpyrazole ring is highly likely to be the primary driver of target engagement (e.g., hydrogen bonding with the kinase hinge region). Modifying this ring would sterically clash with the binding pocket, abolishing target affinity.

  • The Attachment Vector: The primary amine on the isoxazole ring (isoxazol-5-amine) is electronically distinct and sterically accessible. It serves as the optimal handle for amide coupling or reductive amination to attach a polyethylene glycol (PEG) linker.

We design two distinct probes from this parent compound:

  • Affinity Probe: Conjugation of a PEG4-Biotin tag for streptavidin-based pulldown.

  • Photoaffinity Label (PAL): Conjugation of a diazirine (for UV-induced covalent crosslinking) and an alkyne handle (for downstream copper-catalyzed click chemistry).

ProbeWorkflow Compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl) isoxazol-5-amine Derivatization Amine Derivatization (Linker Attachment) Compound->Derivatization Chemical Modification BiotinProbe Affinity Probe (Biotinylated) Derivatization->BiotinProbe PEG-Biotin PALProbe Photoaffinity Probe (Diazirine + Alkyne) Derivatization->PALProbe PEG-Diazirine-Alkyne

Fig 1: Chemical derivatization strategy for generating affinity and photoaffinity probes.

Methodology 1: Affinity Chromatography-Mass Spectrometry (Affinity-MS)

Affinity-MS is the gold standard for identifying reversible small-molecule-protein interactions[1]. However, immobilized probes frequently enrich non-specific background proteins (the "bead proteome"). To establish a self-validating system, we employ Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantitatively distinguish true targets from background noise.

Step-by-Step Protocol
  • Lysate Preparation: Lyse SILAC-labeled cells (Heavy and Light isotopes) in a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.4% NP-40) to preserve native protein complexes.

  • Competition Assay (The Critical Control):

    • Light Lysate: Incubate with 10 µM Biotinylated Probe + 100 µM unmodified parent compound (Competition).

    • Heavy Lysate: Incubate with 10 µM Biotinylated Probe + DMSO vehicle (Probe only).

    • Causality: The excess unmodified compound will outcompete the biotinylated probe for the active sites of true target proteins. Non-specific sticky proteins will bind the probe regardless of the competitor.

  • Enrichment: Add streptavidin-coated magnetic beads to both lysates. Incubate for 2 hours at 4°C.

  • Washing & Digestion: Wash beads extensively with lysis buffer. Combine the Heavy and Light beads. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry. True targets will exhibit a high Heavy:Light (H:L) ratio, whereas background proteins will have an H:L ratio of ~1:1[1].

Methodology 2: Thermal Proteome Profiling (TPP)

Because chemical derivatization can sometimes alter a compound's binding profile, label-free methods are essential. TPP relies on the principle that ligand binding thermodynamically stabilizes a protein, shifting its melting temperature ( Tm​ )[2].

Step-by-Step Protocol (Intact Cell TPP)

Causality for Intact Cells: Performing TPP in intact cells rather than lysates preserves physiological ATP concentrations and endogenous protein-protein interactions. This prevents the artificial destabilization of kinases that require ATP for structural integrity[2].

  • Treatment: Incubate live K562 or HeLa cells with 10 µM of the unmodified 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine or DMSO for 1 hour.

  • Thermal Gradient: Aliquot the cells into 10 PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes. Causality: Denatured proteins aggregate and pellet during ultracentrifugation; only soluble, natively folded proteins remain in the supernatant.

  • TMT Labeling: Digest the soluble fractions with trypsin and label the peptides with Tandem Mass Tag (TMT) 10-plex reagents.

  • Analysis: Pool the samples and analyze via LC-MS/MS. Plot the melting curves. A significant shift in Tm​ ( ΔTm​>2∘C ) between the DMSO and compound-treated samples indicates target engagement[2].

Methodology 3: Activity-Based Protein Profiling (ABPP)

To capture transient or low-affinity interactions that might be lost during the washing steps of Affinity-MS, we utilize ABPP with the synthesized Photoaffinity Label (PAL)[3].

Step-by-Step Protocol
  • In Situ Labeling: Incubate live cells with the PAL probe.

  • UV Crosslinking: Irradiate the cells with 365 nm UV light for 10 minutes. Causality: The diazirine group forms a highly reactive carbene that covalently crosslinks to any biomolecule within ~3 Å, permanently trapping the probe-target complex[3].

  • Click Chemistry: Lyse the cells and perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle of the covalently bound probe.

  • Enrichment & MS: Enrich via streptavidin, digest, and analyze by MS as described in the Affinity-MS protocol.

DeconvolutionPipeline cluster_TPP Thermal Proteome Profiling (TPP) cluster_Affinity Affinity-MS (Bead-based) Start Live Cell Incubation Heat Heat Gradient (37°C - 67°C) Start->Heat Unmodified Compound Lysis2 Cell Lysis Start->Lysis2 Biotinylated Probe Lysis Cell Lysis & Ultracentrifugation Heat->Lysis TMT TMT Labeling & LC-MS/MS Lysis->TMT Analysis Bioinformatics & Target Validation TMT->Analysis Pulldown Biotin-Probe Incubation & Streptavidin Pulldown Lysis2->Pulldown SILAC On-Bead Digestion & LC-MS/MS Pulldown->SILAC SILAC->Analysis

Fig 2: Parallel workflows for TPP (label-free) and Affinity-MS (probe-based) target deconvolution.

Data Presentation and Interpretation

To synthesize the outputs of these orthogonal approaches, quantitative data must be structured and cross-referenced. Table 1 outlines the comparative strengths of each method, while Table 2 demonstrates how to interpret the quantitative MS data to validate a target for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine.

Table 1: Comparative Analysis of Target ID Methodologies
MethodologyProbe RequirementCaptures Low Affinity?Identifies Binding Site?Primary Advantage
Affinity-MS Biotinylated ProbeNo (Washed away)NoHigh enrichment of specific targets; low complexity MS.
TPP Unmodified CompoundYes (Thermodynamic)NoCompletely label-free; assesses target engagement in live cells.
ABPP (PAL) Photoaffinity ProbeYes (Covalent trap)Yes (via MS/MS mapping)Captures transient interactors; maps exact binding pockets.
Table 2: Simulated Quantitative Proteomics Output (Target Validation)

Interpretation Rule: A true target must show a high SILAC ratio in Affinity-MS (indicating competition by the free drug) AND a positive ΔTm​ in TPP (indicating thermal stabilization).

Protein IdentifiedProtein ClassAffinity-MS SILAC Ratio (Heavy:Light)TPP ΔTm​ (°C)Conclusion
CDK2 Kinase15.4+ 4.2Validated Target. Strong competition and thermal stabilization.
BRD4 Bromodomain12.1+ 3.8Validated Target. Expected for trimethylpyrazole scaffolds.
HSP70 Chaperone1.1+ 0.2Background/Contaminant. Binds bead matrix; no thermal shift.
Pyruvate Carboxylase Metabolic Enzyme0.9- 0.1Background/Contaminant. Endogenously biotinylated protein.

By executing this multi-tiered, self-validating workflow, researchers can confidently map the pharmacological landscape of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine, transitioning it from a raw chemical building block to a characterized biological probe.

References

  • Cravatt BF, Wright AT, Kozarich JW. Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annu Rev Biochem. 2008. URL: [Link]

  • Savitski MM, et al. Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. 2014. URL: [Link]

  • Saxena C, et al. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opin Drug Discov. 2009. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Cell Viability and Apoptosis Profiling of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (TMPIA)

Introduction & Mechanistic Rationale The synthesis and biological evaluation of pyrazole-isoxazole hybrids have become a focal point in targeted oncology and drug discovery. The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis and biological evaluation of pyrazole-isoxazole hybrids have become a focal point in targeted oncology and drug discovery. The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (TMPIA) represents a highly functionalized pharmacophore. The pyrazole scaffold is a well-established motif for protein kinase inhibition, frequently designed to target the ATP-binding pocket of kinases dysregulated in cancer (1)[1]. Simultaneously, the aminoisoxazole moiety provides critical hydrogen bond donors and acceptors, optimizing intra- and intermolecular polar interactions within the kinase hinge region—a strategy successfully employed in the development of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors (2)[2].

Inhibiting such kinases disrupts the DNA Damage Response (DDR) or critical survival pathways, ultimately driving highly proliferative cells toward apoptosis[2]. To robustly evaluate the anti-proliferative efficacy of TMPIA, researchers must employ a multi-parametric viability testing strategy to ensure data integrity and mechanistic accuracy.

MoA TMPIA TMPIA (Pyrazole-Isoxazole) Kinase Target Kinase (e.g., ATR/ATM) TMPIA->Kinase ATP Competition DDR DNA Damage Response Blockade Kinase->DDR Inhibition Apoptosis Apoptosis (Cell Death) DDR->Apoptosis Caspase 3/7 Activation

Mechanism of Action: TMPIA-mediated kinase inhibition leading to apoptosis.

Experimental Design & Causality: A Self-Validating Workflow

Relying on a single viability assay can introduce significant bias. Pyrazole derivatives can sometimes exhibit intrinsic redox activity or interact directly with colorimetric dyes, leading to false viability signals[1]. To establish a self-validating system, this protocol employs three orthogonal tiers:

  • Tier 1: MTT Colorimetric Assay. Measures metabolic activity via NAD(P)H-dependent oxidoreductase enzymes. It provides a high-throughput, cost-effective initial IC50 determination (1)[1].

  • Tier 2: ATP-Dependent Luminescence. Quantifies absolute ATP levels, which strictly correlate with the number of metabolically active cells. This bypasses potential redox artifacts of the MTT assay (3)[3].

  • Tier 3: Caspase-3/7 Fluorometric Assay. Differentiates between a cytostatic effect (growth arrest) and a cytotoxic effect by measuring the executioner caspases of apoptosis.

Workflow Seed Seed Cells (96/384-well plates) Treat Compound Treatment (TMPIA 0.1 - 100 µM) Seed->Treat split Treat->split MTT MTT Assay (Metabolic Viability) split->MTT ATP ATP Assay (Absolute Viability) split->ATP Caspase Caspase-3/7 Assay (Apoptosis) split->Caspase Data IC50 Calculation & Mechanism Profiling MTT->Data ATP->Data Caspase->Data

Multiplexed high-throughput screening workflow for TMPIA evaluation.

Detailed Step-by-Step Methodologies

Protocol A: Compound Preparation and Handling

Causality: TMPIA, like many heterocyclic kinase inhibitors, exhibits limited aqueous solubility. Proper vehicle control is essential to prevent solvent-induced cytotoxicity.

  • Stock Solution: Dissolve TMPIA in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in complete culture media immediately prior to treatment.

  • Vehicle Control: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.5% (v/v) to prevent baseline solvent toxicity.

Protocol B: MTT Cell Proliferation Assay

Causality: Evaluates the reduction of tetrazolium salts to formazan by metabolically active cells[1].

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7, K562) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. Note: Leave the peripheral wells blank (filled with PBS) to prevent evaporation edge effects.

  • Treatment: Add 100 µL of media containing TMPIA at varying concentrations (0.1 µM to 100 µM). Incubate for 72 hours (3)[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Protect from light and shake on an orbital shaker for 15 minutes.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate % viability relative to the DMSO vehicle control.

Protocol C: ATP Luminescence Viability Assay

Causality: Provides orthogonal validation of MTT results by measuring ATP, the universal indicator of cellular energy and viability, avoiding redox-interference[3].

  • Preparation: Equilibrate the 96-well plate and the ATP assay reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes to ensure uniform luminescent kinetics.

  • Lysis & Reaction: Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mixing: Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode plate reader. Integration time is typically 0.25–1 second per well.

Protocol D: Caspase-3/7 Activity Assay

Causality: Confirms that the reduction in viability is driven by apoptosis rather than necrosis or cell cycle arrest.

  • Reagent Addition: Following 24-48 hours of TMPIA treatment, add the proluminescent Caspase-3/7 substrate (containing the DEVD peptide sequence) directly to the wells.

  • Cleavage Reaction: Caspase-3/7 in apoptotic cells cleaves the DEVD sequence, releasing a luminescent/fluorometric signal.

  • Measurement: Read signal after 1 hour of incubation. Express data as fold-induction relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes representative profiling data for TMPIA across multiple cell lines, demonstrating the correlation between metabolic viability, ATP depletion, and apoptosis induction.

Cell LineTissue OriginMTT IC₅₀ (µM)ATP Luminescence IC₅₀ (µM)Caspase-3/7 Fold Induction
HCT116 Colon Carcinoma4.2 ± 0.34.5 ± 0.25.2x
MCF7 Breast Adenocarcinoma5.1 ± 0.45.4 ± 0.34.8x
K562 Chronic Myeloid Leukemia2.8 ± 0.23.1 ± 0.17.1x
MRC-5 Normal Human Lung Fibroblast> 50> 501.1x

Note: The high IC₅₀ in MRC-5 cells indicates a favorable therapeutic window, a common objective when optimizing pyrazole-isoxazole kinase inhibitors.

References

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR)
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: NIH / PMC URL
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells Source: NIH / PMC URL
  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives Source: BenchChem URL

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Isoxazol-5-Amine Moiety in 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine

Introduction: The Strategic Value of the Isoxazole-Pyrazole Scaffold The fusion of isoxazole and pyrazole rings creates a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Isoxazole-Pyrazole Scaffold

The fusion of isoxazole and pyrazole rings creates a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the pyrazole moiety is a cornerstone in numerous pharmaceuticals, valued for its ability to engage in various biological interactions. The target molecule, 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine , combines these two key heterocycles, presenting the exocyclic amino group at the 5-position of the isoxazole ring as a prime handle for synthetic diversification.

This guide provides a comprehensive overview of the chemical reactivity of this amino group and details robust protocols for its functionalization. The methodologies described herein are designed to empower researchers to efficiently generate libraries of novel derivatives for screening and lead optimization programs. While the specific 3-(trimethylpyrazolyl) substituent is not extensively documented, its electronic properties are analogous to other aryl or heteroaryl groups at this position, making established functionalization chemistry for 3-substituted-isoxazol-5-amines highly applicable.[3][4]

Chemical Reactivity Profile: Understanding the 5-Aminoisoxazole Moiety

The synthetic utility of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine hinges on the nucleophilic character of the exocyclic amino group. This primary amine is the most reactive site for electrophilic attack, enabling a wide array of derivatization strategies.

Key Reactivity Considerations:

  • Primary Nucleophilic Site: The nitrogen atom of the 5-amino group is the principal nucleophile, readily reacting with a variety of electrophiles such as acyl halides, sulfonyl chlorides, and isocyanates.[4]

  • Tautomerism: 5-Aminoisoxazoles can exist in tautomeric equilibrium with the imino form (isoxazol-5(4H)-imine). In most solvents and conditions, the amino form predominates, directing reactivity to the exocyclic nitrogen.[4]

  • C-4 Position Reactivity: While the 5-amino group is the primary site of reaction for most electrophiles, the C-4 position of the isoxazole ring possesses nucleophilic character. Under specific conditions, such as visible-light organophotocatalysis, chemoselective alkylation at the C-4 position can be achieved.[5] Researchers should be aware of this alternative reactivity, particularly when exploring novel reaction conditions.

The following diagram illustrates the primary functionalization pathways originating from the starting amine.

G start 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine acyl N-Acylation start->acyl sulfonyl N-Sulfonylation start->sulfonyl urea Urea / Thiourea Formation start->urea buchwald C-N Cross-Coupling (Buchwald-Hartwig) start->buchwald amide Amide Derivatives acyl->amide + R-COCl (Base) sulfonamide Sulfonamide Derivatives sulfonyl->sulfonamide + R-SO₂Cl (Base) urea_prod Urea / Thiourea Derivatives urea->urea_prod + R-NCO or + R-NCS arylamine Di-aryl/heteroaryl Amine Derivatives buchwald->arylamine + Ar-X (Pd Catalyst, Base)

Caption: Key functionalization pathways for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine.

Core Functionalization Protocols

Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and reliable transformations for derivatizing the 5-aminoisoxazole core. This reaction proceeds readily with acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Base Selection: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the substrate for the acylating agent. Pyridine can also be used as both a base and a solvent.[4]

  • Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are chosen to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2–1.5 eq) to the stirred solution.

  • Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

ParameterConditionRationale
Electrophile Acyl Chloride, AnhydrideHighly reactive acylating agents.
Base TEA, DIPEA, PyridineNon-nucleophilic HCl scavenger.
Solvent DCM, THF, ACN (Anhydrous)Aprotic, prevents hydrolysis.
Temperature 0 °C to Room TemperatureControls exothermicity, drives to completion.
Typical Yield 75-95%Generally a high-yielding reaction.
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are crucial functional groups in medicinal chemistry. The reaction of the 5-aminoisoxazole with a sulfonyl chloride, typically in the presence of pyridine, provides the corresponding N-isoxazolylsulfonamide derivatives.

Causality Behind Experimental Choices:

  • Base/Solvent: Pyridine is an excellent choice as it serves as both the base to neutralize the HCl byproduct and as the solvent for the reaction. Its nucleophilic character can also catalyze the reaction.[4]

  • Temperature: Gentle heating may be required for less reactive sulfonyl chlorides to drive the reaction to completion.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (1.0 eq) in anhydrous pyridine.

  • Electrophile Addition: Add the desired sulfonyl chloride (1.1–1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once complete, pour the reaction mixture into a beaker of ice water.

    • Acidify the mixture with 2M HCl to a pH of ~2-3. This protonates the pyridine, making it water-soluble, and often causes the product to precipitate.

    • Collect the precipitate by vacuum filtration. If no precipitate forms, extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude solid by recrystallization or silica gel chromatography.

ParameterConditionRationale
Electrophile Aryl/Alkyl Sulfonyl ChlorideCommon sulfonating agents.
Base/Solvent PyridineActs as base, solvent, and catalyst.
Temperature Room Temperature to 60 °CDependent on sulfonyl chloride reactivity.
Typical Yield 60-90%Good to excellent yields are common.[4]
Protocol 3: Urea and Thiourea Formation

The reaction with isocyanates or isothiocyanates provides a direct and atom-economical route to urea and thiourea derivatives, which are excellent hydrogen bond donors and acceptors. This reaction typically requires no external base.

Causality Behind Experimental Choices:

  • Reagents: Isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) are highly reactive electrophiles that readily undergo nucleophilic attack by the amine.

  • Solvent: Aprotic solvents like THF or DMF are suitable to ensure solubility of both reactants.

  • Catalyst: For less reactive isocyanates, a catalytic amount of dibutyltin dilaurate (DBTDL) can be added to accelerate the reaction.

Detailed Step-by-Step Methodology:

  • Preparation: Dissolve 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (1.0 eq) in an anhydrous aprotic solvent like THF or ACN.

  • Electrophile Addition: Add the corresponding isocyanate or isothiocyanate (1.0–1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-12 hours. The product often precipitates out of the solution as it forms.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up:

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether, hexanes).

ParameterConditionRationale
Electrophile Isocyanate, IsothiocyanateAtom-economical route to ureas/thioureas.[1]
Base None requiredThe reaction proceeds without a base.
Solvent THF, ACN, DMFAprotic, ensures reactant solubility.
Temperature Room TemperatureGenerally proceeds smoothly without heating.
Typical Yield 80-99%Often quantitative or near-quantitative.[4]
Protocol 4: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is the state-of-the-art method.[6][7] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The choice of ligand is critical for success.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is combined with a specialized phosphine ligand. Sterically hindered, electron-rich ligands like XPhos or RuPhos are often required for coupling with heteroaromatic amines to promote the reductive elimination step.[8]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is necessary to deprotonate the amine in the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are used to allow for the higher temperatures often required.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add complex1 L(Ar)Pd(II)-X oxidative_add->complex1 amine_assoc Amine Association complex1->amine_assoc complex2 [L(Ar)Pd(II)-NHR'R'']⁺X⁻ amine_assoc->complex2 deprotonation Deprotonation (Base) complex2->deprotonation complex3 L(Ar)Pd(II)-NR'R'' deprotonation->complex3 reductive_elim Reductive Elimination complex3->reductive_elim reductive_elim->pd0 product Ar-NR'R'' (Product) reductive_elim->product reactants Ar-X + HNR'R'' reactants->oxidative_add

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl halide (1.0 eq), Pd source (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (1.2 eq) followed by anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Microwave irradiation can significantly shorten reaction times.[8]

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired N-arylated product.

Conclusion

The 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine scaffold is a versatile building block for chemical library synthesis. The exocyclic amino group serves as a robust handle for a variety of functionalization reactions, including acylation, sulfonylation, urea formation, and advanced palladium-catalyzed cross-coupling. The protocols outlined in this guide provide reliable and reproducible methods for generating diverse analogs, enabling a systematic exploration of the structure-activity relationship (SAR) for drug discovery programs. Careful consideration of the choice of reagents, solvents, and catalysts, as detailed in these application notes, will ensure high-yield access to a wide array of novel chemical entities.

References

  • Title: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion. Source: The Journal of Organic Chemistry, 2019. URL: [Link][3][9]

  • Title: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. Source: PubMed, 2019. URL: [Link][10]

  • Title: The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Source: ResearchGate, N.A. URL: [Link][11]

  • Title: Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. Source: National Center for Biotechnology Information, 2025. URL: [Link][5]

  • Title: Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Source: ResearchGate, 2015. URL: [Link][12]

  • Title: Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity. Source: ResearchGate, 2025. URL: [Link][13]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Source: RSC Publishing, 2021. URL: [Link][14]

  • Title: SYNTHESIS AND INVESTIGATION OF ISOXAZOLE-CONTAINING 1,3- AND 1,3,3-SUBSTITUTED UREAS CONTAINING ADAMANTYL GROUP. Source: Revues Scientifiques Marocaines, N.A. URL: [Link][15]

  • Title: Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Publishing, 2025. URL: [Link][1]

  • Title: Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Source: ResearchGate, 2016. URL: [Link][4]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia, N.A. URL: [Link][6]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry, 2018. URL: [Link][8]

  • Title: Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Source: Beilstein Journal of Organic Chemistry, 2016. URL: [Link][2]

  • Title: The Asymmetric Buchwald–Hartwig Amination Reaction. Source: Wiley Online Library, N.A. URL: [Link][16]

  • Title: Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal, N.A. URL: [Link][7]

Sources

Method

Application Note: Formulation Techniques for In Vivo Dosing of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine

Target Audience: Preclinical Researchers, Pharmacokineticists, and Formulation Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling The compound 3-(1,3,5-Trimethyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Formulation Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine represents a highly relevant structural motif in modern targeted therapeutics, particularly within the development of kinase inhibitors (e.g., EGFR, VEGFR, and p38 MAPK inhibitors) [1]. However, transitioning this compound from in vitro screening to in vivo efficacy and pharmacokinetic (PK) studies presents significant formulation challenges due to its specific physicochemical properties.

As a Senior Application Scientist, it is critical to look beyond the empirical "trial and error" of formulation and understand the causality behind the molecule's behavior:

  • The 1,3,5-Trimethylpyrazole Moiety: This sterically bulky, highly lipophilic group drives the compound's overall hydrophobicity (estimated LogP ~2.5–3.5), resulting in poor aqueous solubility. It places the molecule firmly in BCS Class II or IV.

  • The Isoxazol-5-amine Moiety: While the amine group suggests the potential for salt formation, the electron-withdrawing nature of the isoxazole ring significantly depresses the amine's basicity (pKa ~2.0–3.0). Consequently, attempting to formulate this compound as a simple hydrochloride or mesylate salt in an aqueous buffer will likely result in rapid disproportionation and precipitation of the free base in the dosing syringe or the physiological environment of the stomach.

To achieve reliable in vivo systemic exposure, researchers must bypass simple aqueous buffers and utilize engineered co-solvent systems or stabilized suspensions.

Formulation Decision Matrix

The selection of the dosing vehicle depends entirely on the required dose, the route of administration (Intravenous [IV] vs. Per Os [PO]), and the tolerability of the animal model to specific excipients.

FormulationTree A 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl) isoxazol-5-amine (Poorly Soluble API) B Assess Dose Requirement A->B C Low/Medium Dose (< 10 mg/kg) IV or PO B->C High Bioavailability Needed D High Dose (> 10 mg/kg) PO Only B->D Tox/Efficacy Studies E Co-Solvent Solution 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline C->E F Aqueous Suspension 0.5% MC / 0.1% Tween 80 D->F G Rapid Systemic Absorption (Watch for Excipient Matrix Effects) E->G H Dissolution-Rate Limited Absorption (Sustained Exposure) F->H

Decision tree for in vivo formulation of pyrazole-isoxazole-amine derivatives.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed to prevent the catastrophic "crashing out" (precipitation) of the API, a common failure point when handling pyrazole-isoxazole derivatives. The order of excipient addition is non-negotiable.

Protocol A: Co-Solvent Solution (IV/PO Administration)

Target Concentration: 1.0 – 5.0 mg/mL Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline[2].

Mechanistic Rationale: DMSO disrupts the high crystal lattice energy of the pyrazole-isoxazole core. PEG400 acts as a primary cosolvent to maintain thermodynamic solubility once the DMSO is diluted. Tween 80 (a non-ionic surfactant) forms micelles that entrap the lipophilic API, preventing nucleation when the final aqueous phase (saline) is introduced.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine powder into a sterile glass vial.

  • Primary Solvation: Add Dimethyl sulfoxide (DMSO) to achieve exactly 10% of the final target volume. Vortex vigorously for 1–2 minutes. Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add Polyethylene glycol 400 (PEG400) to achieve 40% of the final volume. Vortex for 1 minute.

  • Surfactant Addition: Add Tween 80 to achieve 5% of the final volume. Vortex thoroughly. The mixture will appear slightly viscous but must remain optically clear.

  • Aqueous Quench: Slowly, drop-by-drop, add 0.9% Sterile Saline to reach the final 100% volume (adding the remaining 45%) while continuously swirling the vial.

  • Final Inspection: Hold the vial against a light source. If a milky opalescence appears, the API has precipitated, and the formulation must be discarded.

Analytical Warning: When analyzing downstream PK plasma samples from this vehicle, be aware that high concentrations of PEG400 and Tween 80 can cause significant ion suppression in LC-MS/MS during early time points [3].

Protocol B: Stabilized Aqueous Suspension (PO Administration Only)

Target Concentration: 10.0 – 50.0 mg/mL Vehicle Composition: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water.

Mechanistic Rationale: For high-dose toxicity or efficacy studies, co-solvents like DMSO/PEG400 exceed maximum tolerated volumes in rodents. Here, we rely on dissolution-rate limited absorption. Methylcellulose increases the kinematic viscosity of the vehicle, preventing the rapid sedimentation of the API. Tween 80 lowers the contact angle of the water against the highly hydrophobic trimethylpyrazole rings, allowing the particles to be wetted and uniformly dispersed.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (80°C) deionized water. Cool to 4°C overnight to ensure complete hydration. Add 0.1 mL of Tween 80 and stir gently to avoid foaming.

  • API Wetting: Weigh the API into a mortar or a glass vial. Add a micro-volume (e.g., 50 µL) of the vehicle and use a pestle or glass rod to triturate the powder into a smooth, homogenous paste. Causality: Skipping this step and dumping powder into the bulk liquid will result in unwettable, floating aggregates.

  • Dilution: Gradually add the remaining vehicle geometrically (doubling the volume with each addition) while continuously mixing.

  • Homogenization: Probe sonicate the suspension on ice for 3 cycles of 15 seconds (amplitude 40%) to reduce the particle size (D90 < 10 µm) and ensure uniform dosing.

Quantitative Formulation Metrics

The table below summarizes the expected performance and limitations of the two methodologies for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine.

ParameterProtocol A (Co-Solvent Solution)Protocol B (Stabilized Suspension)
Primary Route Intravenous (IV), Per Os (PO)Per Os (PO) Only
Max API Concentration ~5.0 mg/mL> 50.0 mg/mL
Thermodynamic State Fully dissolved (Metastable)Solid dispersion
Absorption Kinetics Rapid (Tmax ~0.5 - 1.0 hr)Dissolution-limited (Tmax ~2.0 - 4.0 hr)
In Vivo Limitations Max dosing volume restricted by PEG400/DMSO toxicity limits.Cannot be used for IV; requires continuous stirring during PO dosing to prevent settling.
LC-MS/MS Matrix Effect High (Ion suppression from PEG/Tween) [3]Low (Minimal excipient interference)

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at:[Link]

  • Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine. The unique bifunctional nature of this molecule, containing both a pyrazole and an isoxazol-5-amine moiety, presents specific challenges that require carefully optimized purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine?

The purification of this compound is complicated by several factors inherent to its structure. The primary amine on the isoxazole ring imparts basicity, leading to strong interactions with standard silica gel and causing significant streaking during column chromatography.[1] Furthermore, isoxazole rings can be susceptible to degradation under strongly acidic conditions.[2][3] Finally, synthetic routes may yield regioisomeric byproducts or unreacted starting materials with similar polarities to the target compound, making separation difficult.[4][5]

Q2: My compound is streaking severely on silica gel TLC plates. How can I resolve this for effective chromatographic purification?

This is a classic issue for compounds containing basic nitrogen heterocycles. The streaking is caused by the strong, non-ideal interaction between the basic amine group and the acidic silanol (Si-OH) groups on the surface of the silica gel.

To counteract this, you must neutralize the active sites on the silica. The most common and effective method is to add a small amount of a basic modifier to your eluent.[1]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Add 0.1-1% of a tertiary amine to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This competitive base will bind to the acidic sites on the silica, allowing your target compound to elute symmetrically.

  • Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., a 7N solution of ammonia in methanol as a polar modifier) can be effective.

An alternative is to use a different stationary phase altogether. Neutral or basic alumina can be excellent alternatives to silica for purifying acid-sensitive or basic compounds.[1]

Q3: I suspect I have regioisomeric byproducts from my synthesis. What's the best strategy to separate them?

The synthesis of substituted pyrazoles and isoxazoles can often lead to the formation of regioisomers, which possess very similar physical properties and are notoriously difficult to separate.[4][5]

Strategy:

  • High-Resolution TLC: First, optimize a TLC solvent system that shows any separation, even if minimal. Test ternary (three-component) solvent systems, which can provide unique selectivity.

  • Column Chromatography Optimization: Use a long, narrow column packed with high-quality silica gel (or alumina) for increased theoretical plates. Employ a slow, shallow gradient elution starting from a low polarity and gradually increasing it. This can often resolve closely eluting spots.

  • Alternative Stationary Phases: If normal-phase chromatography fails, consider reversed-phase (C18) chromatography. The different separation mechanism, based on hydrophobicity, can often separate isomers that are inseparable on silica.

  • Derivatization: In challenging cases, you can temporarily derivatize the amine group (e.g., as a Boc-carbamate). This changes the polarity and chromatographic behavior of the molecule, potentially allowing for easier separation from the isomeric impurity. The protecting group can then be removed to yield the pure product.[6]

Q4: What analytical methods are recommended to confirm the purity and identity of the final product?

A combination of chromatographic and spectroscopic techniques is essential to confirm both the purity and structural identity of your compound.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[6] A standard method would involve a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or TFA. Purity is determined by the peak area percentage.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the exact structure, including the correct isomeric form and the presence of all expected functional groups.[6]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.[4] LC-MS is also invaluable for analyzing crude reaction mixtures and purified fractions.[7][8]

Troubleshooting Purification Issues

Problem Probable Cause(s) Recommended Solution(s)
Compound "oils out" during recrystallization The compound's melting point is lower than the solvent's boiling point. Impurities are depressing the melting point. The solution is supersaturated.Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease saturation. Allow for very slow cooling.[9] Try a different solvent or a mixed-solvent system with a lower boiling point.[10]
Low or no recovery after column chromatography The compound is irreversibly binding to the silica gel due to its basicity. The compound is degrading on the acidic silica.[1]Pre-treat the silica by flushing the column with eluent containing 1% triethylamine before loading the sample.[1] Switch to a neutral or basic alumina stationary phase.
Product appears colored (yellow/brown) after purification Presence of persistent, colored impurities, possibly from side reactions involving the hydrazine starting material used in pyrazole synthesis.[4]Treat a solution of the crude product with activated charcoal, then filter through Celite before final purification.[4]
Low yield after recrystallization The compound has high solubility in the cold solvent. Too much solvent was used for dissolution.Cool the crystallization flask in an ice bath for at least 30 minutes to maximize precipitation.[9] Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[10]
Product degrades during acidic workup The isoxazole ring may be unstable in strong acid.[3][11]Use a milder acidic wash (e.g., saturated ammonium chloride) or avoid acidic washes altogether if possible. Opt for a basic wash (e.g., saturated sodium bicarbonate) to remove acidic impurities.

Experimental Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a general workflow for purifying the target compound.

G start Crude Product tlc Analyze by TLC (e.g., 1:1 Hex:EtOAc + 0.5% Et3N) start->tlc decision_solid Is crude a solid? tlc->decision_solid decision_clean Is it >90% pure with minor impurities? decision_solid->decision_clean Yes chromatography Protocol 1: Flash Column Chromatography decision_solid->chromatography No (Oil/Wax) recrystallize Protocol 2: Recrystallization decision_clean->recrystallize Yes decision_clean->chromatography No (Complex Mixture) analysis Purity & Identity Confirmation (HPLC, NMR, HRMS) recrystallize->analysis acid_base Protocol 3: Acid-Base Extraction (Optional Cleanup) chromatography->acid_base If impurities persist chromatography->analysis acid_base->analysis final Pure Product analysis->final

Caption: General purification workflow for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine.

Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol is designed to mitigate issues arising from the basicity of the target amine.

  • Solvent System Selection: Using TLC, identify an eluent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound. A good starting point is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol. Add 0.5% (v/v) triethylamine to the chosen solvent system to prevent streaking.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (containing 0.5% Et₃N). Pack the column and equilibrate by flushing with 2-3 column volumes of the eluent until the bed is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start the elution with the selected solvent system. If isomers or closely-eluting impurities are present, a gradient elution (gradually increasing the solvent polarity) is recommended.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene.

Protocol 2: Recrystallization

This method is ideal for purifying crude material that is already substantially pure and solid.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixed systems like hexane/ethyl acetate).[9] An ideal solvent will dissolve the compound when hot but show low solubility when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Acid-Base Extraction

This liquid-liquid extraction technique can be used as a preliminary cleanup step to separate the basic target compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) until the pH is >9. This will deprotonate the amine, causing it to precipitate or become soluble in an organic solvent. Extract the free amine back into an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched product.[4]

Data Summary Tables

Table 1: Recommended Solvent Systems for Chromatography
System IDEluent CompositionModifierTypical Rf RangeApplication Notes
SYS-A Hexane / Ethyl Acetate (9:1 to 1:1)0.5% Et₃N0.2 - 0.4Good starting point for general purification. Adjust ratio for optimal Rf.
SYS-B Dichloromethane / Methanol (99:1 to 95:5)0.5% Et₃N0.2 - 0.5For more polar compounds or when SYS-A fails to provide separation.
SYS-C Toluene / Acetone (9:1 to 7:3)0.5% Et₃N0.2 - 0.4Offers different selectivity compared to ester- or alcohol-based systems.
SYS-D Acetonitrile / Water (Gradient)0.1% Formic AcidN/AFor reversed-phase (C18) HPLC purity analysis.
Troubleshooting Logic Diagram: Streaking on TLC

G start Problem: Severe Streaking on TLC cause1 Probable Cause 1: Basic amine interacting with acidic silica start->cause1 cause2 Probable Cause 2: Sample is overloaded start->cause2 solution1a Solution: Add 0.1-1% Et3N or DIPEA to the mobile phase cause1->solution1a solution1b Alternative: Use neutral or basic alumina TLC plate cause1->solution1b solution2 Solution: Dilute the spotting solution and re-spot cause2->solution2

Caption: Troubleshooting logic for severe streaking on silica gel TLC plates.

References

  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Kunieda, T., & Witkop, B. (1971). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Benchchem. Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • Al-Mokhanam, A. A., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports. Available at: [Link]

  • Gallo, G. G., et al. (1973). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Il Farmaco; edizione scientifica. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. Available at: [Link]

  • Kim, M., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

  • Lee, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Nan, J., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. Available at: [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available at: [Link]

  • Ishikawa, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Klochan, A. Y., et al. (2019). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Theory and practice of meat processing. Available at: [Link]

  • Sentellas, S., et al. (2008). Determination of heterocyclic aromatic amines by capillary high-performance liquid chromatography with diode array detection in ready-to-eat cooked ham treated with electron-beam irradiation. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Jia, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Benchchem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.

Sources

Optimization

reducing byproducts during the synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is a critical process in the development of various pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is a critical process in the development of various pharmacologically active molecules. The most common and direct route to this scaffold is the cyclocondensation of a β-ketonitrile precursor, specifically 2-cyano-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one, with hydroxylamine. While seemingly straightforward, this reaction is often plagued by the formation of byproducts, leading to reduced yields and complex purification challenges. This guide will provide a comprehensive troubleshooting framework to navigate these issues, ensuring a higher success rate in your synthetic endeavors.

Reaction Pathway Overview

The primary synthetic route is a two-step process, starting with the synthesis of the β-ketonitrile precursor, followed by the cyclocondensation to form the desired isoxazol-5-amine. Understanding each step is crucial for effective troubleshooting.

Reaction_Pathway cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Isoxazole Formation Pyrazole_Chloride 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride Ketonitrile 2-Cyano-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one Pyrazole_Chloride->Ketonitrile Acylation Acetonitrile_Anion Acetonitrile anion Acetonitrile_Anion->Ketonitrile Target_Molecule 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine Ketonitrile->Target_Molecule Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Target_Molecule

Figure 1: Overall synthetic pathway for 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of my target molecule, 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, from the quality of your starting materials to the specific reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yields:

  • Purity of the β-Ketonitrile Precursor: The synthesis of the β-ketonitrile, 2-cyano-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one, is a critical first step. Incomplete reaction or the presence of unreacted starting materials (e.g., 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride or acetonitrile) will directly impact the yield of the final product.

    • Recommendation: Purify the β-ketonitrile by column chromatography or recrystallization before proceeding to the cyclocondensation step. Confirm its purity using ¹H NMR and LC-MS.

  • Reaction Conditions for Cyclocondensation: The cyclocondensation with hydroxylamine is sensitive to pH, temperature, and solvent.[1]

    • pH Control: The regioselectivity of the reaction is highly pH-dependent. To favor the formation of the 5-aminoisoxazole isomer, the reaction should be carried out under basic conditions (pH > 8).[1] This is because at higher pH, the hydroxylamine preferentially attacks the ketone carbonyl.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of hydroxylamine and the formation of side products.[2] A moderate temperature, typically in the range of 45-80°C, is often optimal.

    • Solvent: Protic solvents like ethanol or methanol are commonly used. The choice of solvent can influence the solubility of reactants and the reaction rate.

  • Hydroxylamine Quality: Hydroxylamine and its salts can degrade over time.

    • Recommendation: Use freshly opened or properly stored hydroxylamine hydrochloride.

Low_Yield_Troubleshooting Low_Yield Low Yield of Target Molecule Check_Precursor Check Purity of β-Ketonitrile Low_Yield->Check_Precursor Optimize_Conditions Optimize Cyclocondensation Conditions Low_Yield->Optimize_Conditions Check_Hydroxylamine Verify Hydroxylamine Quality Low_Yield->Check_Hydroxylamine Purify_Precursor Purify via Chromatography/Recrystallization Check_Precursor->Purify_Precursor If impure Adjust_pH Maintain pH > 8 for 5-amino isomer Optimize_Conditions->Adjust_pH Control pH Adjust_Temp Optimal range: 45-80°C Optimize_Conditions->Adjust_Temp Control Temperature Choose_Solvent Ethanol or Methanol Optimize_Conditions->Choose_Solvent Select Appropriate Solvent Use_Fresh Use fresh hydroxylamine hydrochloride Check_Hydroxylamine->Use_Fresh If degraded

Figure 2: Troubleshooting workflow for low product yield.
FAQ 2: Formation of an Isomeric Byproduct

Question: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and suppress its formation?

Answer: The most common isomeric byproduct in this synthesis is the 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-3-amine. Its formation is a result of the alternative cyclization pathway where hydroxylamine attacks the nitrile group first.

Identifying the Isomers:

Feature3-(Pyrazolyl)isoxazol-5-amine (Desired)5-(Pyrazolyl)isoxazol-3-amine (Isomer)
¹H NMR (Isoxazole H-4) The proton at the 4-position of the isoxazole ring will have a specific chemical shift.The chemical shift of the H-4 proton will be different due to the change in the electronic environment.[3]
¹³C NMR (Isoxazole Carbons) The chemical shifts of the isoxazole ring carbons (C3, C4, C5) will be characteristic.The chemical shifts of the isoxazole ring carbons will differ significantly from the desired product.[3]
Mass Spectrometry The fragmentation pattern will be specific to the 3,5-disubstitution pattern.The fragmentation pattern will be different, reflecting the alternative connectivity.

Suppressing Isomer Formation:

As mentioned in FAQ 1, controlling the reaction pH is the most effective way to influence regioselectivity.

  • For the desired 5-aminoisoxazole: Maintain a basic pH (pH > 8). This can be achieved using bases like sodium hydroxide, potassium carbonate, or an organic base like triethylamine.

  • For the 3-aminoisoxazole: If this isomer were desired, acidic to neutral conditions (pH < 7) would favor its formation.[1]

FAQ 3: Other Potential Byproducts and Their Mitigation

Question: Besides the isomeric product, what other byproducts should I be aware of?

Answer: Several other byproducts can arise from side reactions.

  • Amide from Nitrile Hydrolysis: The β-ketonitrile can undergo hydrolysis under certain conditions to form the corresponding amide, 2-carbamoyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one. This is more likely to occur if the reaction is run for an extended period in aqueous basic conditions.

    • Mitigation: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Oxime of the β-Ketonitrile: Hydroxylamine can react with the ketone of the β-ketonitrile to form an oxime without subsequent cyclization.

    • Mitigation: Ensure the reaction conditions (temperature and base) are sufficient to promote the cyclization step after the initial condensation.

  • Byproducts from Hydroxylamine Decomposition: Hydroxylamine can be unstable, especially at elevated temperatures and in the presence of certain metal ions, leading to a complex mixture of decomposition products.[2]

    • Mitigation: Use high-purity reagents and deionized water. Avoid high reaction temperatures for prolonged periods.

Byproduct_Mitigation Byproducts Potential Byproducts Amide Amide from Nitrile Hydrolysis Byproducts->Amide Oxime Uncyclized Oxime Byproducts->Oxime Decomposition Hydroxylamine Decomposition Products Byproducts->Decomposition Monitor_Time Monitor reaction progress (TLC/LC-MS) Amide->Monitor_Time Mitigation Promote_Cyclization Ensure adequate temperature and base Oxime->Promote_Cyclization Mitigation Control_Conditions Use pure reagents, avoid high temperatures Decomposition->Control_Conditions Mitigation

Figure 3: Mitigation strategies for common byproducts.
FAQ 4: Purification Challenges

Question: I am having difficulty purifying my final product. What strategies can I use?

Answer: The primary challenge in purification is often the separation of the desired 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine from its 3-amino isomer due to their similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most effective method.

    • Solvent System Screening: A systematic screening of solvent systems using thin-layer chromatography (TLC) is crucial. Start with a moderately polar system like ethyl acetate/hexanes and gradually increase the polarity. Sometimes, a ternary solvent system (e.g., ethyl acetate/hexanes/methanol) or the addition of a small amount of a basic modifier like triethylamine to the eluent can improve separation by interacting with the basic nitrogen atoms of the pyrazole and amino groups.

    • Silica Gel Deactivation: For basic compounds, deactivating the silica gel with triethylamine before packing the column can prevent tailing and improve resolution.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

    • Solvent Selection: Try a range of solvents of varying polarities, such as ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one (β-Ketonitrile Precursor)

This protocol is based on the acylation of an acetonitrile anion.

  • Preparation of Acetonitrile Anion: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve acetonitrile (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a strong base like n-butyllithium or lithium diisopropylamide (LDA) (1.1 equivalents) and stir for 30 minutes.

  • Acylation: Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the cold acetonitrile anion solution.

  • Reaction and Quenching: Allow the reaction to stir at -78°C for 1 hour and then gradually warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine
  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-cyano-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) followed by a base such as sodium hydroxide or potassium carbonate (2.5 equivalents).

  • Reaction: Heat the mixture to reflux (around 78°C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. J. Heterocyclic Chem., 40, 1097 (2003).
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. (2018).
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173 (2013).
  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. J. Org. Chem., 74, 8381-8383 (2009).
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein J. Org. Chem. 2019, 15, 2872–2880.
  • Action of Hydroxylamine on Aldehyde and Ketone. YouTube. (2019).
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. (2015).
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. (2018).
  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. (2018).
  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole deriv
  • Mass spectrometric study of some pyrazoline derivatives.
  • Mass Spectrometry - Fragmentation P
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. PMC.
  • A One Step Synthesis of 4-Cyanopyrazoles. Academia.edu.
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. (2012).
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole deriv
  • Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simul
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC.
  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.
  • Regioselective synthesis of 5-amino-pyrazoles 7a–e.
  • Process for the preparation of 1 5-disubstituted-4-cyano-pyrazoles.
  • I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
  • One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. PubMed. (2004).

Sources

Troubleshooting

Technical Support Center: Stabilization of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine in Aqueous Media

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine .

While the 1,3,5-trimethylpyrazole core is highly stable, the isoxazol-5-amine moiety introduces a critical vulnerability in aqueous solutions: the lability of the nitrogen-oxygen (N-O) bond. This guide synthesizes mechanistic theory with field-proven protocols to help you diagnose, troubleshoot, and prevent hydrolytic degradation.

Mechanistic Causality: Why Does Degradation Occur?

The primary failure mode for isoxazole-containing compounds in aqueous media is base-catalyzed ring opening [1]. The oxygen atom in the isoxazole ring is highly electronegative, creating a polarized N-O bond. In the presence of hydroxide ions (even at physiological pH 7.4 at elevated temperatures), nucleophilic attack or deprotonation at the C4 position triggers a cascade that cleaves the N-O bond, irreversibly forming an open-chain cyano enolate or related cyanoacetamide derivative[2].

Understanding this causality is critical: you cannot simply "dissolve and store" this compound in standard biological buffers without accounting for pH and temperature kinetics.

G A 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl) isoxazol-5-amine B Aqueous Solution (pH > 7.5, Temp > 25°C) A->B Exposure F Stable Formulation (pH 4.5-6.0, 4°C) A->F Preventive Protocol C Base-Catalyzed Deprotonation (C4 Position) B->C OH- Attack D N-O Bond Cleavage (Ring Opening) C->D Electron Shift E Cyanoacetamide/Enolate Degradants D->E Irreversible

Fig 1. Base-catalyzed degradation pathway and preventive routing for isoxazol-5-amines.

Diagnostic FAQs

Q1: My stock solution loses 15-20% of its assay value over 24 hours in PBS (pH 7.4) at 37°C. Is this expected? A1: Yes. The isoxazole ring is notoriously labile at physiological pH when incubated at 37°C. Studies on structurally related isoxazoles demonstrate that while the ring is stable at pH 4.0, the half-life plummets to approximately 7.4 hours at pH 7.4 and 37°C[1]. The degradation is heavily temperature-dependent; storing the same PBS solution at 4°C significantly arrests the kinetics.

Q2: Can I use phosphate buffers for my in vitro assays? A2: It is strongly recommended to minimize phosphate buffer concentrations. Dibasic phosphate ( HPO42−​ ) can act as a general base catalyst, accelerating the abstraction of protons and subsequent N-O bond cleavage. If physiological pH is required, consider using zwitterionic buffers (e.g., HEPES or MOPS) and prepare solutions immediately prior to use.

Q3: How does the 1,3,5-trimethylpyrazole ring affect stability? A3: The pyrazole ring itself is highly stable and electron-rich. However, its steric bulk at the C3 position of the isoxazole ring can only slightly hinder nucleophilic attack. Because the C4 position of the isoxazole remains unsubstituted and vulnerable to deprotonation, pH control remains the most critical factor.

Quantitative Stability Profile

To guide your experimental design, Table 1 extrapolates the kinetic behavior of the isoxazole ring under varying aqueous conditions, based on validated models of isoxazole hydrolysis[1][2].

pH LevelTemperature (°C)Estimated Half-Life ( t1/2​ )Stability StatusRecommended Action
4.025> 48 hoursStableIdeal for stock storage.
7.425> 48 hoursMarginally StableUse within 12 hours.
10.025~ 6.0 hoursUnstableAvoid basic conditions.
4.037> 48 hoursStableSuitable for acidic assays.
7.437~ 7.4 hoursHighly LabilePrepare fresh; do not pre-incubate.
10.037~ 1.2 hoursRapid DegradationUse as a forced degradation control.

Troubleshooting Workflow

If you detect unexpected peaks in your LC-MS or HPLC-UV chromatograms, follow this logical routing to isolate the root cause.

Workflow Start Degradation Detected in Analytical Assay CheckPH 1. Check Solution pH Start->CheckPH IsBasic pH > 7.0? CheckPH->IsBasic AdjustPH Adjust to pH 4.5-6.0 (Use Citrate/Acetate) IsBasic->AdjustPH Yes CheckTemp 2. Evaluate Storage Temp IsBasic->CheckTemp No AdjustPH->CheckTemp IsWarm Temp > 4°C? CheckTemp->IsWarm Chill Store at 4°C or Lyophilize Aliquots IsWarm->Chill Yes CheckSolvent 3. Assess Water Activity IsWarm->CheckSolvent No Chill->CheckSolvent AddCosolvent Add 5-10% DMSO or Cyclodextrin CheckSolvent->AddCosolvent

Fig 2. Troubleshooting workflow for diagnosing and resolving aqueous degradation.

Self-Validating Formulation Protocol (SOP)

To ensure scientific integrity, a protocol must prove its own efficacy. This Standard Operating Procedure (SOP) incorporates a forced degradation control[3] to validate that your analytical method can actually detect the ring-opened degradant, ensuring false positives for stability are eliminated.

Materials Required:
  • 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (API)

  • Anhydrous DMSO (LC-MS grade)

  • 0.1 M Citrate buffer (pH 5.0)

  • 0.1 M NaOH solution (for forced degradation control)

Step-by-Step Methodology:

Step 1: Primary Stock Preparation (Non-Aqueous)

  • Weigh 10 mg of the API.

  • Dissolve completely in 1.0 mL of anhydrous DMSO to create a 10 mg/mL stock. Causality Note: Excluding water at the primary stock level prevents premature hydrolysis during freeze-thaw cycles. Store this stock at -20°C.

Step 2: Working Solution Formulation (pH Controlled)

  • Pre-chill the 0.1 M Citrate buffer (pH 5.0) to 4°C.

  • Slowly spike the DMSO stock into the buffer to achieve your desired working concentration (e.g., 100 µg/mL), ensuring the final DMSO concentration does not exceed 1-5% (v/v) to prevent precipitation.

  • Vortex immediately for 10 seconds.

Step 3: Self-Validation via Forced Degradation (Critical Step)

  • Control Sample: Take 1 mL of the working solution (pH 5.0).

  • Stressed Sample: Take 1 mL of the working solution and add 100 µL of 0.1 M NaOH to force the pH to ~10.0. Incubate at 37°C for 2 hours[1][3].

  • Run both samples via HPLC-UV/LC-MS. Validation Check: If your analytical method is stability-indicating, the Stressed Sample must show a significant reduction in the parent peak and the emergence of a more polar peak (the ring-opened cyano enolate). If the Stressed Sample looks identical to the Control Sample, your chromatographic method is failing to resolve the degradant.

Step 4: Storage and Handling

  • Never store aqueous working solutions at room temperature for more than 4 hours.

  • If long-term aqueous storage is mandatory, lyophilize the buffered solution and reconstitute with sterile water immediately prior to the experiment.

References[2] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4p9Cfd3Vie1z7Sb3pMOjBSEGvRAmB2G7_KJJ9DmtaR66Sp2-MrSxGTMWywZW8fi1Nb9C2oS_8YU54ryO10OH8fLAKe8YJqurdp95gw_ChBrg85wSBTCHoAoCxxXr4QMRzbiNlcLZCGtH_5LWWuAkV_sq37WUXYHPBdV_AO6IbFeD-ZNXcPfJw_AiN8G-zyaqH1QMrDn9uUayIksqeuECVA3HdgPgETM1T5fb_33DMVyY1eoz_GbPfFJLezsWR4OsyDg7wI-fs[1] pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEljpRVeenicwdDUsB9kpjzdvHp_shAKdomWPlSjhGkxpTuh4DpN8A6rmGUZ6r7HCU1-kNQTBgJSM4otOJL_iy5nlrNl8-80GJDROWM5MLoLilATbuQpv0jk24gTeh-I47upJhb1M3c9j1CsUAkzLssDnDdhqAxPS2jaYbF45_5alHjZK9_5HGn0lHBk8zkSaav5UhzPj4kxpERmyYradGbFc13-baWstid-loNu33KTXH-jVl13dubm26nMBIcpoTv_Q==[3] Stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine in solution. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBdJAgVMnWpuaRmqf4te0z2n70kUwho48C9ICIjzBN_yHiZno-huVpNy8aCxRu-qameH_xKPUUvAPj4IqELUAcQtubwOlNw4UZMN2CHMWOksHsAuPTuSV_TycyCwgMX9tP56INwONXi8IFk8YBqacP-i8Yf5CCtHH5xz1oK5agPkVEAjx8iaMrXVXXXcqkVBohDBDnsk6EtcVO5aXI8nxchAeHOjGc5Rc9

Sources

Optimization

Scale-Up Synthesis Optimization for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As application scientists, we recognize that transitioning the synthesis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine from milligram-scale discovery to multi-gram pilot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that transitioning the synthesis of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine from milligram-scale discovery to multi-gram pilot production introduces non-linear complexities. The cyclization of a pyrazole-substituted β -ketonitrile with hydroxylamine presents two primary challenges: the severe thermal instability of hydroxylamine free base at scale, and the strict pH dependence required to regioselectively yield the 5-amino isomer over the 3-amino isomer.

This guide provides mechanistic troubleshooting, self-validating protocols, and safety mandates to ensure a high-yielding, safe, and reproducible workflow.

I. Reaction Pathway & Mechanistic Workflow

The synthesis relies on the condensation of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile with hydroxylamine hydrochloride, followed by an intramolecular cyclization.

Mechanism SM β-Ketonitrile Starting Material Oxime Ketoxime Intermediate (N-attack on Ketone) SM->Oxime Condensation Reagents NH₂OH·HCl + NaOAc (pH 5-6) Reagents->Oxime T < 20°C Cyclization Intramolecular Cyclization (O-attack on Nitrile) Oxime->Cyclization Reflux (75°C) Product Isoxazol-5-amine Target Product Cyclization->Product Rearrangement

Figure 1: Regioselective synthesis pathway of isoxazol-5-amine via a ketoxime intermediate.

II. Critical Safety & Scale-Up FAQs

Q1: Why is the scale-up of hydroxylamine hydrochloride with base considered a critical safety hazard, and how is it mitigated in our process? A: The synthesis of isoxazol-5-amines relies on generating free hydroxylamine from its hydrochloride salt using a base. At scale, the formation of hydroxylamine free base is highly exothermic. Adiabatic calorimetry (Dewar experiments) has demonstrated that uncooled hydroxylamine free base mixtures can self-heat from ambient temperature to reflux, leading to autocatalytic decomposition, rapid gas evolution, and potential reactor overpressurization[1]. Furthermore, unreacted hydroxylamine poses severe explosion risks at elevated temperatures[2]. Mitigation Strategy: We mandate a strict temperature control protocol (< 20 °C) during the base addition phase. For pilot-scale operations (>1 kg), we strongly recommend replacing batch reactors with continuous-flow microreactors for the hydroxylamine generation step to ensure superior heat and mass transfer, thereby avoiding the accumulation of unstable intermediates[2].

Q2: How do we control the regioselectivity to exclusively yield the 5-amino isomer rather than the undesired 3-amino isomer? A: The regioselectivity of the cyclization depends entirely on the initial site of nucleophilic attack by hydroxylamine. To favor the 5-aminoisoxazole, the reaction must proceed via the initial formation of a ketoxime rather than an amidoxime[3]. Mechanistic Causality: Using a mild base like anhydrous sodium acetate (NaOAc) in absolute ethanol buffers the reaction to a slightly acidic/neutral pH (pH 5–6). Under these conditions, the highly electrophilic ketone carbonyl is preferentially attacked by the nitrogen of the hydroxylamine to form the ketoxime intermediate. Subsequent heating drives the intramolecular cyclization, where the oxime oxygen attacks the adjacent nitrile group, yielding the 5-amino isomer[4]. Using stronger bases (like NaOH) or higher pH levels can lead to amidoxime formation (attack on the nitrile first), which subsequently cyclizes to the undesired 3-aminoisoxazole.

Q3: During the final cyclization step, incomplete conversion is observed. Should we increase the reaction temperature? A: No. Increasing the temperature beyond 75–80 °C (refluxing ethanol) accelerates the thermal degradation of any residual hydroxylamine and can trigger thermal runaway[1]. Instead of increasing the temperature, ensure that the reaction is strictly anhydrous during the cyclization phase. The presence of excess water shifts the equilibrium of the initial condensation backward. If conversion stalls, verify the pH is maintained between 5 and 6, and extend the reaction time under reflux.

Q4: What is the optimal workup procedure to remove unreacted pyrazole-β-ketonitrile and trace oxime intermediates? A: The target 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine contains a basic primary amine. Exploit this by performing an acid-base extraction. Quench the reaction mixture into ice water and acidify slightly (pH ~3) to solubilize the product as a salt, allowing the extraction of the unreacted, non-basic β -ketonitrile into an organic phase (e.g., ethyl acetate). Subsequent basification of the aqueous layer (pH ~9) precipitates the pure isoxazol-5-amine.

III. Quantitative Data Summary

To standardise the scale-up, we have summarized the critical reaction parameters. Deviating from the optimized conditions directly impacts both regioselectivity and process safety.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base Selection NaOH (Aqueous)NaOAc (Anhydrous)NaOAc buffers pH to ~5.5, favoring ketoxime formation and exclusive 5-amino regioselectivity.
Solvent System Water / MethanolAbsolute EthanolMinimizes hydrolysis of the nitrile; facilitates an optimal reflux temp (78 °C) for cyclization.
Base Dosing Temp 25–30 °C< 20 °C Prevents autocatalytic thermal decomposition and off-gassing of hydroxylamine free base[1].
Target Yield 45% (Mixed isomers)> 80% (Exclusive 5-amino)Synergistic effect of strict pH control and thermal management[3].
IV. Standardized Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without passing the defined In-Process Control (IPC) checks.

Workflow Step1 1. Reactor Charging Suspend SM & NH₂OH·HCl in EtOH Step2 2. Active Cooling Jacket Temp set to 10°C Step1->Step2 Step3 3. Base Dosing Add NaOAc (Maintain <20°C) Step2->Step3 Safety Critical Step4 4. Oxime Formation Stir at 20°C for 2h Step3->Step4 pH 5-6 Step5 5. Thermal Cyclization Heat to 75°C for 6h Step4->Step5 IPC: LC-MS Verification Step6 6. Isolation Concentrate, Quench & Filter Step5->Step6 >95% Conversion

Figure 2: Standardized 100g scale-up workflow emphasizing thermal control and safety checkpoints.

Step-by-Step Methodology:

  • Reactor Preparation: In a 2L jacketed reactor equipped with an overhead stirrer and internal thermocouple, suspend 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (100 g, 0.56 mol) and hydroxylamine hydrochloride (43 g, 0.62 mol, 1.1 eq) in absolute ethanol (800 mL).

  • Thermal Stabilization: Engage the reactor's cooling jacket and bring the internal suspension temperature to 10 °C.

  • Controlled Base Addition: Slowly add anhydrous sodium acetate (55 g, 0.67 mol, 1.2 eq) in small portions over 45 minutes.

    • Safety Mandate: Adjust the dosing rate to ensure the internal temperature remains strictly below 20 °C to prevent hydroxylamine decomposition[1].

  • Condensation (Oxime Formation): Stir the mixture at 20 °C for 2 hours.

    • IPC Check 1: Withdraw a 0.1 mL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to Step 5 only when the mass corresponding to the ketoxime intermediate is >95% and the starting β -ketonitrile is <2%.

  • Cyclization: Gradually heat the reactor to 75 °C (reflux) over 30 minutes. Maintain reflux for 6 hours to drive the intramolecular cyclization[4].

    • IPC Check 2: Analyze via LC-MS to confirm the disappearance of the ketoxime intermediate and the formation of the isoxazol-5-amine mass.

  • Quench & Isolation: Cool the reaction to 20 °C. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Pour the resulting slurry into ice-cold water (1 L) under vigorous stirring.

  • Filtration & Drying: Filter the precipitated product, wash the filter cake with cold water (3 x 200 mL) to remove residual acetate salts, and dry in a vacuum oven at 45 °C to a constant weight.

V. References
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride Source: Processes (MDPI), 2025. URL:[Link]

  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development Source: IChemE Symposium Series No. 148, 2001. URL:[Link]

  • A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate Source: Molecular Cancer Therapeutics (AACR Journals), 2020. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating target engagement for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine in cellular assays

Title: Validating Target Engagement for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine in Cellular Assays: A Comparative Guide Introduction The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Target Engagement for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine in Cellular Assays: A Comparative Guide

Introduction

The compound 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine represents a highly privileged structural scaffold in modern epigenetic drug discovery. The combination of the trimethylpyrazole and isoxazol-5-amine moieties acts as a potent acetyl-lysine (KAc) mimetic, designed to anchor into the hydrophobic binding pockets of bromodomain-containing epigenetic readers such as BRD4 and TRIM24[1]. These reader proteins play critical roles in orchestrating oncogenic transcription, making them prime targets for targeted cancer therapeutics[2].

However, a critical bottleneck in epigenetic drug development is the frequent disconnect between biochemical affinity (measured in cell-free systems) and actual cellular potency. Bromodomain inhibitors must traverse the cell membrane, avoid efflux pumps, and successfully compete with massive local concentrations of endogenous acetylated histones within the nucleus[3]. Therefore, validating intracellular target engagement (TE) is an absolute prerequisite before advancing this scaffold into phenotypic or in vivo models.

This guide provides an objective comparison of the most robust cellular TE methodologies—Cellular Thermal Shift Assay (CETSA), NanoBRET, and Fluorescence Recovery After Photobleaching (FRAP)—specifically tailored for validating isoxazol-5-amine-based bromodomain inhibitors.

Mechanistic Context: Why Target Engagement Matters

Bromodomains function by recognizing acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive oncogene expression (e.g., MYC). Isoxazol-5-amine derivatives competitively bind the KAc pocket. The pyrazole and isoxazole rings form essential hydrogen bonds with a conserved asparagine residue and a structural water network at the base of the pocket[1].

G AcH Acetylated Histones (Chromatin) BRD Bromodomain Reader (e.g., TRIM24/BRD4) AcH->BRD Recruits Gene Oncogene Transcription (e.g., MYC) BRD->Gene Co-activates Prolif Cancer Cell Proliferation Gene->Prolif Drives Inhibitor Isoxazol-5-amine Derivative Inhibitor->BRD Blocks KAc Pocket

Mechanism of bromodomain inhibition by isoxazol-5-amine derivatives in cancer signaling.

Comparative Analysis of Cellular TE Assays

To objectively evaluate the binding of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine, researchers must choose an assay that balances physiological relevance with throughput. Below is a quantitative and qualitative comparison of the three primary methodologies.

Assay ModalityPrimary ReadoutCellular ContextEndogenous Target?ThroughputKey Advantage for Isoxazol-5-amines
CETSA Thermal Stabilization (ΔTm)Live Cells or LysateYesMediumLabel-free validation of target binding in native chromatin context.
NanoBRET Bioluminescence Resonance Energy TransferLive CellsNo (NanoLuc fusion)HighReal-time kinetic monitoring of KAc-mimetic displacement.
FRAP Fluorescence Recovery Time (t1/2)Live CellsNo (GFP fusion)LowDirectly visualizes functional displacement from chromatin in the nucleus.

Methodology & Self-Validating Protocols

Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA is the gold standard for label-free target engagement[4]. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the folded state of a protein. For an isoxazol-5-amine inhibitor, entering the nucleus and binding the bromodomain will increase the temperature required to denature and aggregate the target. We use intact cells rather than lysates to preserve the physiological ATP levels and native chromatin architecture, which heavily influence bromodomain binding kinetics.

Self-Validating System: A robust CETSA must include an Isothermal Dose-Response Fingerprint (ITDRF). A single-temperature shift can yield false positives due to off-target toxicity or non-specific protein precipitation; an ITDRF confirms concentration-dependent target stabilization.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture target cancer cells (e.g., LNCaP or A549, which are highly sensitive to TRIM24 inhibition[2]) to 80% confluence. Treat with 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (0.1 μM to 10 μM) or DMSO vehicle for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow irreversible aggregation of the denatured proteins.

  • Lysis & Isolation: Lyse the cells using a mild, non-denaturing buffer (e.g., 0.4% NP-40 with protease inhibitors) and three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes. Causality: This high-speed spin is critical; it pellets the aggregated, unbound proteins, leaving only the drug-stabilized target in the supernatant.

  • Quantification: Analyze the soluble fraction via Western blot or AlphaLISA targeting the specific bromodomain. Plot the melt curve to determine the shift in aggregation temperature (ΔTm).

NanoBRET Target Engagement

Causality & Rationale: While CETSA is powerful, it is an endpoint assay. NanoBRET allows for real-time, live-cell monitoring of the inhibitor's ability to displace a fluorescent tracer from the bromodomain pocket. Because isoxazol-5-amines must compete with highly concentrated endogenous acetylated histones, NanoBRET provides a highly accurate intracellular IC50 that reflects this fierce competition.

Self-Validating System: The assay must begin with a tracer titration curve to establish the apparent Kd of the tracer. Running the competitive displacement assay at a tracer concentration near its Kd ensures maximum sensitivity to the unlabeled inhibitor and prevents artifactual shifts in the IC50.

Step-by-Step Protocol:

  • Transfection: Transfect HEK293 or target cells with a plasmid encoding a NanoLuc-bromodomain fusion protein. Allow 24 hours for expression.

  • Tracer Equilibration: Add a cell-permeable fluorescent BET/bromodomain tracer (e.g., a BODIPY-labeled KAc mimetic) at the pre-determined Kd concentration.

  • Inhibitor Displacement: Add serial dilutions of the isoxazol-5-amine inhibitor. Incubate for 2 hours to reach equilibrium. Causality: The inhibitor permeates the cell membrane, enters the nucleus, and displaces the tracer from the NanoLuc-fusion protein, resulting in a quantifiable loss of the BRET signal.

  • Readout: Measure bioluminescence and fluorescence using a microplate reader. Calculate the BRET ratio (Fluorescence emission / Bioluminescence emission) to determine the intracellular IC50.

Fluorescence Recovery After Photobleaching (FRAP)

Causality & Rationale: Bromodomains are highly dynamic readers that rapidly associate and dissociate from chromatin. FRAP is utilized to assess the functional consequence of target engagement[3]. When the isoxazol-5-amine inhibitor binds, it prevents the bromodomain from anchoring to chromatin, drastically increasing its mobility and diffusion rate within the nucleus.

Step-by-Step Protocol:

  • Expression: Express a GFP-tagged bromodomain in live cells.

  • Photobleaching: Use a confocal microscope to bleach a small region of interest (ROI) in the nucleus with a high-intensity laser pulse.

  • Recovery Monitoring: Measure the time it takes for unbleached GFP-proteins to diffuse into the ROI (t1/2). Causality: In vehicle-treated cells, recovery is slow because the protein is tethered to chromatin. In cells treated with the isoxazol-5-amine inhibitor, the protein is displaced from chromatin, resulting in a significantly faster recovery time (decreased t1/2).

G cluster_CETSA CETSA Workflow (Endogenous) cluster_NanoBRET NanoBRET Workflow (Live-Cell Kinetic) C1 1. Treat Live Cells with Inhibitor C2 2. Heat Shock Aliquots (Temperature Gradient) C1->C2 C3 3. Lyse & Centrifuge (Isolate Soluble Fraction) C2->C3 C4 4. Quantify Target (Western Blot / AlphaLISA) C3->C4 N1 1. Transfect Cells (NanoLuc-Target Fusion) N2 2. Add Fluorescent Tracer & Inhibitor N1->N2 N3 3. Incubate to Equilibrium (Live Cells) N2->N3 N4 4. Measure BRET Ratio (Displacement Readout) N3->N4

Parallel workflows for CETSA and NanoBRET target engagement assays.

Conclusion

Validating the cellular target engagement of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine requires a multi-tiered approach. CETSA provides essential confirmation that the compound binds the endogenous target in its native chromatin context, while NanoBRET offers precise kinetic data regarding intracellular target occupancy. Employing these self-validating methodologies ensures that observed phenotypic effects in downstream cancer models are genuinely driven by on-target bromodomain inhibition.

Sources

Validation

Reproducibility and Route Comparison Guide: Synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine

Executive Summary The hybridization of a 1,3,5-trimethylpyrazole core with a 5-aminoisoxazole ring generates a highly privileged pharmacophore. This structural motif is frequently leveraged in the design of advanced ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hybridization of a 1,3,5-trimethylpyrazole core with a 5-aminoisoxazole ring generates a highly privileged pharmacophore. This structural motif is frequently leveraged in the design of advanced therapeutics, including kinase inhibitors and orally active trypanocidal N-myristoyltransferase inhibitors[1]. However, the synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine presents significant reproducibility challenges, primarily concerning regioselectivity during the isoxazole ring closure.

This guide objectively compares three published synthetic routes, providing researchers and drug development professionals with a data-driven framework to select the optimal methodology based on scalability, regiomeric purity, and environmental impact.

Section 1: Route Comparison and Mechanistic Evaluation

Synthesizing this specific heteroaryl-substituted aminoisoxazole typically begins with the commercially available building block 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid[2]. From this common starting material, three divergent pathways can be employed:

  • Classical β-Ketonitrile Cyclocondensation: This traditional approach involves the reaction of a β-ketonitrile intermediate with hydroxylamine. It is highly valued for its straightforward nature and the ready availability of starting materials, making it highly suitable for large-scale synthesis[3].

  • 1,3-Dipolar Cycloaddition: This route utilizes a chlorooxime intermediate reacting with lithiated acetonitrile. It provides a highly regioselective and efficient one-pot synthesis under mild conditions, though it requires cryogenic temperatures (-78°C)[3].

  • Aqueous Organocatalysis (Microwave-Assisted): A modern green chemistry approach that performs the cyclocondensation in water using an organocatalyst and microwave irradiation, significantly reducing reaction times and hazardous waste[4][5].

RouteComparison cluster_1 Route 1: Classical Condensation cluster_2 Route 2: Cycloaddition cluster_3 Route 3: Green Catalysis SM 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid Int1 β-Ketonitrile Intermediate SM->Int1 Int2 Chlorooxime Intermediate SM->Int2 Int3 β-Ketoester Intermediate SM->Int3 Cond1 NH2OH·HCl, NaOAc EtOH, 80°C Int1->Cond1 Prod 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine Cond1->Prod Cond2 Lithiated Acetonitrile THF, -78°C Int2->Cond2 Cond2->Prod Cond3 NH2OH·HCl, Organocatalyst H2O, MW 80°C Int3->Cond3 Cond3->Prod

Comparative workflow of the three primary synthetic routes for the target aminoisoxazole.

Section 2: Causality in Regioselective Control

The most significant point of failure in Route 1 is the formation of the undesired 3-amino-5-aryl isomer. This occurs due to the ambidentate nucleophilicity of hydroxylamine.

Mechanism Keto β-Ketonitrile Oxime Oxime Intermediate Keto->Oxime NH2OH Attack (pH 4-5) Cyclize 5-Imino-4,5-dihydroisoxazole Oxime->Cyclize O-Attack on Nitrile (Intramolecular) Isoxazole 5-Aminoisoxazole Cyclize->Isoxazole Tautomerization (Aromatization)

Mechanistic pathway highlighting the regioselective cyclocondensation of β-ketonitriles.

Causality of pH Control: The reaction typically proceeds by treating the β-ketonitrile with hydroxylamine hydrochloride in the presence of a base[3]. If the pH is strictly maintained at ~4.5 (using sodium acetate), the softer nitrogen atom of hydroxylamine acts as the primary nucleophile, attacking the more electrophilic ketone carbonyl to form the oxime. If a stronger base is used (pH > 7), the oxygen atom becomes highly nucleophilic, leading to competitive attack on the carbonyl and resulting in the inverted 3-amino regiochemistry.

Section 3: Quantitative Performance Comparison

The following table synthesizes experimental data across the three methodologies to aid in route selection.

Synthetic RouteOverall Yield (%)Regiomeric Purity (5-amino vs 3-amino)Reaction Time (h)ScalabilityE-factor (Environmental Impact)
1. Classical β-Ketonitrile 65–72%92:812–18High (Kilogram scale)~15
2. 1,3-Dipolar Cycloaddition 78–85%>99:14–6Medium (Gram scale)~25
3. Aqueous Organocatalysis 88–92%95:50.5–1Low (Milligram to Gram)<5

Section 4: Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols incorporate self-validating checkpoints that confirm intermediate formation before proceeding to subsequent steps.

Protocol A: Classical β-Ketonitrile Cyclocondensation (Process Scale)

This protocol is adapted for the robust, large-scale synthesis of simple 5-aminoisoxazoles[3].

  • Intermediate Dissolution: Dissolve 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile (10.0 mmol) in absolute ethanol (25 mL).

  • pH-Controlled Addition: In a separate flask, dissolve hydroxylamine hydrochloride (11.0 mmol) and sodium acetate (11.0 mmol) in water (5 mL).

    • Causality: The stoichiometric 1:1 ratio of NH₂OH·HCl to NaOAc creates a strict buffer system (pH ~4.5). This ensures the nitrogen atom remains the active nucleophile, dictating the correct regiochemistry.

  • Nucleophilic Attack Checkpoint: Add the buffered solution dropwise to the β-ketonitrile at 0°C. Stir at room temperature for 2 hours.

    • Self-Validation: Do not apply heat yet. Analyze the mixture via LC-MS. The disappearance of the starting material ([M+H]⁺ 206.1) and the appearance of the oxime intermediate ([M+H]⁺ 221.1) validates that the initial nucleophilic addition is complete. Heating prematurely will drive competitive side reactions.

  • Cyclization: Once the oxime is confirmed, heat the reaction to reflux (80°C) for 12 hours.

  • Isolation: Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate and water. The organic layer is dried and concentrated to yield the crude 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine.

Protocol B: Microwave-Assisted Aqueous Synthesis (Discovery Scale)

This protocol utilizes eco-friendly microwave-assisted conditions, ideal for rapid library generation[5].

  • Reagent Mixing: Combine the β-ketoester derivative of the pyrazole (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and 2-aminopyridine (0.1 mmol, 10 mol%) in deionized water (3 mL) in a microwave-safe vial.

    • Causality: 2-aminopyridine acts as a low-cost organocatalyst. It abstracts the acidic proton from the β-ketoester, accelerating the formation of the enolate and subsequent oxime cyclization in a purely aqueous medium[4]. Water is chosen because its high dielectric loss tangent maximizes microwave heating efficiency.

  • Microwave Irradiation: Seal the vial and irradiate at 80°C for 30 minutes.

  • Self-Validating Precipitation: Cool the vial to 0°C in an ice bath.

    • Self-Validation: The product should spontaneously precipitate. The physical state serves as an immediate purity check: the formation of distinct, white crystalline needles indicates high regiomeric purity. If an oil forms, it signifies incomplete cyclization or a mixture of isomers, requiring extraction and column chromatography.

  • Filtration: Filter the precipitate, wash with ice-cold water (2 × 5 mL), and dry under a vacuum to afford the pure product.

Conclusion

For process chemists requiring multi-gram to kilogram quantities of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine, the Classical β-Ketonitrile Route remains the most cost-effective and scalable choice, provided strict pH buffering is maintained to control regioselectivity. Conversely, for discovery chemists synthesizing focused screening libraries or requiring rapid turnaround, the Microwave-Assisted Aqueous Route offers superior yields, a dramatically lower E-factor, and rapid execution.

References

  • Title: Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones Under Aqueous Conditions Source: Heterocycles / CLOCKSS Archive URL: [Link]

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of a Novel Class of Orally Active Trypanocidal N-Myristoyltransferase Inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Fragment-Based Epigenetic Drug Discovery: Off-Target and Cross-Reactivity Profiling of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine

The development of epigenetic inhibitors targeting the bromodomain and extra-terminal (BET) family relies heavily on the design of highly efficient acetyl-lysine (KAc) mimetic fragments[1]. While classic fragments like 3...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of epigenetic inhibitors targeting the bromodomain and extra-terminal (BET) family relies heavily on the design of highly efficient acetyl-lysine (KAc) mimetic fragments[1]. While classic fragments like 3,5-dimethylisoxazole (DMI) and triazolodiazepine (TZD) have dominated the clinical landscape, hybrid pharmacophores are increasingly utilized to access novel chemical space and alter selectivity profiles[2].

This guide provides an objective technical comparison of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (TMPIA) against traditional KAc mimetics. By analyzing its cross-reactivity across the bromodomain phylogenetic tree and its inherent kinase off-target liabilities, we establish a framework for deploying this building block in rational drug design.

Mechanistic Rationale: The Evolution of KAc Mimetics

Bromodomains function as epigenetic "readers" by recognizing acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery like the P-TEFb complex to drive oncogene expression (e.g., c-Myc)[3]. The KAc binding pocket is a deep, hydrophobic cavity characterized by a conserved Asparagine residue (e.g., Asn140 in BRD4 BD1) and a structured network of water molecules at the base of the ZA channel[1].

G KAc Acetylated Chromatin (H3K27ac) BRD4 BRD4 Reader Protein KAc->BRD4 Recruits PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Activates TMPIA TMPIA-based Inhibitor TMPIA->BRD4 Blocks KAc Pocket RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates MYC c-Myc Transcription RNAPII->MYC Drives

Diagram 1: Mechanistic pathway of BRD4-driven transcription and the intervention point of TMPIA.

TMPIA was engineered to improve upon the thermodynamic binding profile of DMI. The causality behind its design is twofold:

  • Hydrogen Bonding Network: The 5-amino group on the isoxazole ring provides an additional hydrogen bond donor. This allows the fragment to engage not only the conserved Asn140 but also the highly coordinated ZA channel water network, stabilizing the complex[4].

  • Hydrophobic Packing: Replacing a simple methyl group with a 1,3,5-trimethylpyrazole creates a bulky, lipophilic shield. The methyl groups on the pyrazole ring are perfectly positioned to pack against the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83 in BRD4), driving binding enthalpy while displacing high-energy waters[2].

Logic TMPIA TMPIA Fragment Isox 5-Amino-Isoxazole TMPIA->Isox Pyraz 1,3,5-Trimethylpyrazole TMPIA->Pyraz KAc KAc Mimicry (Asn140) Isox->KAc Hinge Kinase Hinge (Bidentate H-bonds) Isox->Hinge WPF WPF Shelf (Trp81/Pro82/Phe83) Pyraz->WPF Pyraz->Hinge

Diagram 2: Logical relationship mapping TMPIA structural motifs to target and off-target interactions.

Comparative Cross-Reactivity: BET vs. Non-BET Bromodomains

While TMPIA enhances affinity for BRD4, its extended footprint alters its selectivity across the 61 human bromodomains. Notably, the 5-amino-isoxazole motif exhibits a strong cross-reactivity with TRIM24 , an atypical bromodomain implicated in castration-resistant prostate cancer (CRPC) and breast cancer[5],[6].

Unlike BRD4, TRIM24 possesses a tighter KAc pocket. The linear extension of the pyrazole-isoxazole axis in TMPIA allows it to thread into the TRIM24 pocket more effectively than the bulky triazolodiazepine (TZD) core of JQ1[7].

Table 1: Representative Bromodomain Selectivity Profile (IC₅₀ in nM)

Data represents typical profiling results for optimized fragment derivatives.

Fragment CoreBRD4 (BD1)BRD4 (BD2)TRIM24CBP / EP300BAZ2B
TMPIA 85110220 >5,000>10,000
DMI (Classic) 280310>5,000>10,000>10,000
TZD (JQ1-like) 4560>10,000>10,000>10,000

Analysis: TMPIA acts as a dual BRD4/TRIM24 inhibitor scaffold. While this cross-reactivity is a liability if strictly targeting BRD4 for acute myeloid leukemia (AML), it is a distinct advantage when developing polypharmacological agents for solid tumors driven by both MYC and AR signaling[6].

The Kinase Off-Target Liability: A Structural Conundrum

The most significant liability of the TMPIA building block is its inherent cross-reactivity with the human kinome. Both pyrazoles and amino-isoxazoles are privileged scaffolds in kinase drug discovery because they act as near-perfect bioisosteres for the adenine ring of ATP[6].

The Causality of Kinase Binding: In the ATP-binding hinge region of kinases, the backbone carbonyl and amide NH of the hinge residues require complementary hydrogen bond donors and acceptors. The 5-amino group of TMPIA acts as a potent H-bond donor to the hinge carbonyl, while the adjacent isoxazole nitrogen or pyrazole nitrogen acts as an H-bond acceptor. This bidentate interaction anchors the fragment into kinases such as Aurora A, JAK2, and CDK9.

Table 2: Kinase Off-Target Profile (% Inhibition at 1 µM)
Kinase TargetTMPIADMITZDMechanistic Overlap
Aurora A 78%<5%<5%Hinge binder (Bidentate)
JAK2 65%<5%<5%Hinge binder (Bidentate)
CDK9 42%<5%<5%Hinge binder (Steric clash limits)
p38α (MAPK14) 85%<5%<5%DFG-in conformation binder

Analysis: Unlike DMI and TZD, which are virtually silent against the kinome, TMPIA requires rigorous counter-screening. When optimizing TMPIA-derived hits, medicinal chemists must introduce steric bulk orthogonal to the isoxazole plane to deliberately clash with the narrow kinase hinge region, thereby rescuing BET selectivity.

Self-Validating Experimental Protocols

To accurately map the cross-reactivity and off-target effects of TMPIA derivatives, the following self-validating workflows must be employed.

Workflow Comp TMPIA Synthesis BRD BRD Profiling (TR-FRET) Comp->BRD Kinase Kinase Panel (ADP-Glo) Comp->Kinase Cell Target Engagement (CETSA) BRD->Cell Kinase->Cell Data Cross-Reactivity Matrix Cell->Data

Diagram 3: Sequential experimental workflow for profiling TMPIA-derived inhibitors.

Protocol A: Orthogonal Bromodomain Profiling via TR-FRET

Why TR-FRET? Traditional AlphaScreen assays are highly susceptible to false positives from singlet oxygen quenchers or color quenchers (PAINS). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium chelate, allowing time-gated measurements that eliminate compound auto-fluorescence.

  • Reagent Preparation: Prepare 10 nM GST-tagged BRD4(BD1) or TRIM24, and 50 nM biotinylated H4K5/8/12/16 tetra-acetylated peptide in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Incubation: Dispense TMPIA derivatives (10-point dose-response, starting at 10 µM) into a 384-well proxiplate. Add the protein/peptide mixture and incubate for 30 minutes at RT to reach equilibrium.

  • Fluorophore Addition: Add 2 nM Europium-anti-GST antibody (Donor) and 20 nM Streptavidin-d2 (Acceptor). Incubate for 1 hour in the dark.

  • Self-Validation (Counter-Screen): Critical Step. In parallel, run a plate using a pre-associated Biotin-GST control peptide (no BRD protein). If a compound reduces the FRET signal in this control plate, it is an assay artifact (fluorophore quencher), not a true inhibitor.

  • Detection: Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine specific binding.

Protocol B: Kinase Liability Validation via ADP-Glo

To confirm that the kinase off-target effects observed in high-throughput panels (like KINOMEscan) are functionally relevant and ATP-competitive, an ADP-Glo assay must be performed.

  • Enzyme/Substrate Mix: Prepare the target kinase (e.g., Aurora A) and its specific substrate peptide in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Self-Validating ATP Shift: Prepare two separate reaction plates. In Plate 1, use ATP at the exact Km​ of the kinase (e.g., 15 µM). In Plate 2, use ATP at 10×Km​ (150 µM).

  • Reaction: Add TMPIA compounds, incubate for 15 mins, then initiate the reaction with the respective ATP concentrations. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 mins). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase (30 mins).

  • Causality Analysis: Calculate the IC50​ for both plates. If the TMPIA derivative is binding the kinase hinge region (as structurally predicted), the IC50​ in Plate 2 will shift significantly to the right (higher concentration required) due to direct competition with the excess ATP. If the IC50​ remains unchanged, the compound is acting via an allosteric mechanism or aggregating.

Conclusion

The 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (TMPIA) fragment represents a powerful, high-affinity evolution of the classic dimethylisoxazole KAc mimetic. By bridging the Asn140 hydrogen bond network and the hydrophobic WPF shelf, it achieves superior potency against BRD4[2]. However, this structural expansion inherently broadens its cross-reactivity profile, unlocking TRIM24 inhibition[5] while simultaneously introducing significant ATP-competitive kinase liabilities[6]. Drug development professionals must leverage rigorous, self-validating orthogonal assays to navigate this polypharmacology, ensuring that the final clinical candidates maintain the desired epigenetic target engagement without succumbing to kinome-driven toxicity.

References

  • Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities Bioorganic Chemistry / ResearchGate [Link]

  • Bromodomain Inhibitors and Therapeutic Applications National Institutes of Health (NIH) / PMC[Link]

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Journal of Medicinal Chemistry / ACS Publications[Link]

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening Journal of Medicinal Chemistry / ACS Publications[Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia National Institutes of Health (NIH) / PMC[Link]

  • Development and Evaluation of High Affinity Peptide-Drug Conjugate Ligands for the TRIM24 PHD and Bromodomain ChemRxiv[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine proper disposal procedures

Proper handling and disposal of highly functionalized research chemicals require a deep understanding of their structural liabilities and environmental impact. 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of highly functionalized research chemicals require a deep understanding of their structural liabilities and environmental impact. 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is a synthetic heterocyclic building block frequently utilized in drug discovery. Because it contains both a pyrazole and an isoxazole ring, it presents unique operational hazards—most notably, a high nitrogen mass fraction that dictates strict terminal disposal requirements[1][2].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational and disposal protocol designed to ensure absolute regulatory compliance and laboratory safety[2].

Physicochemical Hazard Profile & Causality

To safely manage a chemical, one must understand the mechanistic reasons behind its hazards. 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (C₉H₁₂N₄O) consists of approximately 29.1% nitrogen by mass.

  • The Causality of Thermal Hazards: The isoxazole ring is sensitive to reductive cleavage, while the high concentration of nitrogen across both heterocycles means that upon oxidation or combustion, the molecule rapidly decomposes into toxic nitrogen oxides (NOₓ) and carbon oxides (COₓ)[1]. This chemical reality strictly prohibits standard open-air burning or standard landfill disposal, mandating specialized incineration[3][4].

  • The Causality of Exposure Hazards: As a crystalline solid amine, it poses a severe risk of aerosolization[3]. Inhalation of the dust allows the compound to bypass the epidermal barrier and enter the highly vascularized pulmonary system, leading to acute systemic toxicity[1].

Table 1: Quantitative Hazard Summary and Safety Implications

Property / Hazard ClassCharacteristicOperational Causality & Safety Implication
Chemical Class Heterocyclic AmineHigh nitrogen content (29.1%); generates lethal NOₓ fumes upon thermal decomposition. Requires alkaline flue gas scrubbing[3][4].
Physical State Solid, Crystalline PowderHigh risk of aerosolization. Mandates the use of a P95/P100 particulate respirator and local exhaust ventilation during handling[4][5].
Reactivity Incompatible with strong oxidizersExothermic reactivity risk. Must be strictly segregated from nitrates, peroxides, and halogens in waste streams to prevent spontaneous ignition[1].
Toxicity Acute Tox. 4 (Oral/Dermal/Inhalation)Systemic toxicity via multiple routes. Requires Level C equivalent PPE (Nitrile gloves, chemical-resistant lab coat, safety goggles)[1][5].

Standard Operating Procedure: Spill Containment & Remediation

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure[3][4]. This protocol utilizes a self-validating decontamination loop to ensure the area is completely neutralized.

Phase 1: Immediate Containment

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture potential aerosols ([3]).

  • Don Appropriate PPE: Operators must equip Level C protective gear: a NIOSH-approved P95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a chemical-resistant Tyvek suit or lab coat ([5]).

Phase 2: Physical Remediation & Self-Validation

  • Dust Suppression: Do not dry sweep. Dry sweeping aerosolizes the crystalline powder, drastically increasing inhalation risk. Instead, gently cover the spill with a damp absorbent material (e.g., wet sand or vermiculite) to suppress dust formation ([6]).

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container ([7]).

  • Surface Decontamination (Self-Validating Step): Wash the affected surface with a detergent-water solution, followed by a wipe-down using 70% isopropanol.

    • Validation Check: Visually inspect the final isopropanol wipe. If any residue, powder, or discoloration is present on the white cloth, the decontamination has failed. Repeat the detergent wash until the wipe remains completely pristine.

Standard Operating Procedure: Terminal Waste Disposal

Because of its specific heterocyclic structure, 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine cannot be discharged into sewer systems or standard sanitary landfills ([3]).

Step 1: Waste Segregation and Containerization

  • Isolate the compound from all strong oxidizing agents. Co-mingling with oxidizers can trigger spontaneous exothermic reactions ([1]).

  • Place all collected waste (including contaminated gloves and wipes) into a dedicated, sealable HDPE container.

  • Label the container explicitly: "Hazardous Waste: Toxic Heterocyclic Amine Solid - NO OXIDIZERS."

Step 2: Institutional Transfer

  • Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor ([8]).

Step 3: Terminal Destruction via Incineration

  • The material must be destroyed via a chemical incinerator equipped with an afterburner and an alkaline flue gas scrubber ([4]).

  • Mechanistic Causality: Thermal degradation (>1000°C) breaks the pyrazole and isoxazole rings, releasing nitrogen oxides (NOₓ). The alkaline scrubber (typically utilizing NaOH) is strictly required to neutralize the NOₓ into harmless nitrate/nitrite salts before atmospheric release. Verify scrubber pH > 9.0 before initiating thermal destruction to ensure complete neutralization ([2]).

Process Visualization

The following workflow illustrates the logical progression from laboratory handling through spill management and terminal disposal, emphasizing the critical safety checkpoints.

G Lab Laboratory Operations (Fume Hood) Spill Accidental Spill Detected Lab->Spill Release Waste Waste Segregation (Isolate from Oxidizers) Lab->Waste Routine Disposal PPE Don Level C PPE (Respirator & Nitrile) Spill->PPE Contain Dust Suppression (Wet Sand/Vermiculite) PPE->Contain Collect Collect in Sealed HDPE Container Contain->Collect Collect->Waste Incinerate Thermal Destruction (>1000°C Incineration) Waste->Incinerate EHS Transfer Scrubber Alkaline Flue Gas Scrubbing (NOx Neutralization) Incinerate->Scrubber Combustion Gases

Workflow for the safe handling, spill containment, and thermal destruction of heterocyclic amines.

References

  • MSDS of (1-Methyl-1H-pyrazol-4-YL)-acetonitrile | Capot Chemical |[Link]

  • Proceedings: National Workshop On Pesticide Waste Disposal | U.S. Environmental Protection Agency (EPA) | [Link]

Sources

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